5-Epicanadensene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-26(40-18(5)34)10-21(13-31)23(37)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDGRBIQBGVGOS-LBAPPZQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)CO)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/CO)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Epicanadensene: An Overview of a Taxane Diterpenoid
For Immediate Release
Shanghai, China – December 3, 2025 – This technical guide provides a summary of the currently available information on 5-Epicanadensene, a diterpenoid compound of interest to researchers in natural product chemistry and drug discovery. Due to the limited publicly available data, this document serves as a foundational overview rather than an in-depth guide with extensive experimental protocols and quantitative analysis.
Chemical Identity and Structure
This compound is a complex natural product classified as a taxane (B156437) diterpenoid.[1][2] Its chemical formula is C30H42O12, and it has a molecular weight of 594.65 g/mol .[1] The systematic IUPAC name for this compound is [(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate. The compound is registered under the CAS number 220384-17-8.
Below is a two-dimensional representation of the chemical structure of this compound.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. This information is based on data from chemical suppliers and publicly accessible databases.
| Property | Value | Reference |
| Molecular Formula | C30H42O12 | [1] |
| Molecular Weight | 594.65 g/mol | [1] |
| CAS Number | 220384-17-8 | [1] |
| Compound Type | Diterpenoid | [1][2] |
| Physical Description | Powder | |
| Source | Taxus sumatrana | [1][2] |
Table 1. Physicochemical properties of this compound.
Source and Isolation
This compound is a natural product isolated from the branches of Taxus sumatrana, a species of yew tree.[1][2] The genus Taxus is a well-known source of taxane diterpenoids, a class of compounds that includes the prominent anticancer drug, paclitaxel (B517696) (Taxol).
A specific, detailed experimental protocol for the isolation of this compound is not available in the reviewed scientific literature. However, the general methodology for isolating taxane diterpenoids from Taxus sumatrana involves the extraction of plant material with solvents such as acetone (B3395972) or methanol, followed by a series of chromatographic separation techniques to purify individual compounds. The structure elucidation of these compounds is typically achieved through spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
A comprehensive set of experimental spectroscopic data for this compound, including ¹H NMR and ¹³C NMR spectra, is not publicly available at this time. The structural information, including the complex stereochemistry, has been determined through these techniques, as indicated by the detailed IUPAC name.
Biological Activity
There is currently no specific information in the scientific literature regarding the biological activity or potential signaling pathways of this compound. However, other taxane diterpenoids isolated from Taxus sumatrana have been reported to exhibit cytotoxic effects against various human cancer cell lines. This suggests that this compound could be a candidate for further investigation into its pharmacological properties. Without specific biological data, a diagram of its signaling pathway or experimental workflow cannot be generated.
Synthesis
Information regarding the chemical synthesis of this compound is not available in the public domain.
Conclusion
This compound is a structurally complex taxane diterpenoid isolated from Taxus sumatrana. While its basic chemical identity has been established, there is a notable absence of detailed, publicly available data regarding its spectroscopic properties, a specific isolation protocol, biological activity, and synthetic routes. Further research is required to fully characterize this natural product and to explore its potential applications in pharmacology and drug development. This guide will be updated as more information becomes available.
References
5-Epicanadensene: A Technical Whitepaper on its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epicanadensene is a diterpenoid natural product that has been identified from the plant species Taxus sumatrana. This technical guide provides a comprehensive overview of its natural source, alongside generalized methodologies for the extraction and isolation of related diterpenoids from this plant. Due to a notable scarcity of research focused specifically on this compound, this document leverages established protocols for the broader class of taxane (B156437) diterpenoids from Taxus sumatrana to provide a foundational understanding for future research. This paper also outlines the general biosynthetic pathway for taxane diterpenoids, offering a putative context for the formation of this compound. All quantitative data for related compounds is presented in tabular format, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.
Introduction
Natural Source: Taxus sumatrana
This compound has been identified as a constituent of Taxus sumatrana, a species of yew native to Sumatra and other parts of Southeast Asia. Various parts of the plant, including the bark, leaves, and twigs, are known to contain a wide range of bioactive compounds. The primary focus of phytochemical investigations into this species has been the isolation of paclitaxel (B517696) and other taxoids with cytotoxic properties[1][2]. It is within this complex chemical matrix that this compound is found.
Quantitative Data on Diterpenoids from Taxus sumatrana
Specific quantitative data for the yield of this compound from Taxus sumatrana is not available in the current body of scientific literature. However, to provide a comparative context, the yields of other prominent diterpenoids from this species are summarized below. This data highlights the typical low abundance of these compounds in their natural source.
| Compound | Plant Part | Extraction Solvent | Yield (ppm) | Reference |
| Paclitaxel | Bark | Acetone | 0.473 ± 0.031 | [3][4] |
Experimental Protocols: Isolation of Diterpenoids from Taxus sumatrana
While a specific protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of taxane diterpenoids from Taxus sumatrana can be adapted. The following is a representative protocol based on established methods for isolating compounds from this plant.
General Extraction and Fractionation Workflow
The initial extraction process is crucial for obtaining a crude extract containing the desired diterpenoids. This is typically followed by a series of chromatographic separations to isolate individual compounds.
Detailed Methodological Steps
-
Plant Material Preparation: The branches of Taxus sumatrana are collected, air-dried in the shade, and then ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent. Acetone is a commonly used solvent for the extraction of taxane diterpenoids[5][6]. This can be performed at room temperature over several days (maceration) or under reflux for a shorter period.
-
Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between ethyl acetate and water, where the less polar diterpenoids will preferentially move to the ethyl acetate layer.
-
Column Chromatography: The organic fraction is concentrated and then subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to elute different fractions.
-
Preparative HPLC: Fractions showing the presence of the target compound (as determined by thin-layer chromatography or analytical HPLC) are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Putative Biosynthetic Pathway
A specific signaling pathway for this compound has not been elucidated. However, as a diterpenoid from Taxus, it is likely synthesized through the general terpenoid pathway, followed by modifications by various enzymes to create the specific taxane skeleton. The biosynthesis of taxanes is a complex process involving numerous enzymatic steps.
Conclusion
This compound represents one of the many diterpenoid constituents of Taxus sumatrana. While its presence in this species is documented, there is a clear need for further research to quantify its abundance, develop specific isolation protocols, and investigate its biological activities and potential signaling pathways. The methodologies and biosynthetic context provided in this whitepaper offer a starting point for researchers interested in exploring this and other minor diterpenoids from this medicinally important plant genus. Future studies are encouraged to focus on the targeted isolation and characterization of these less-abundant compounds, which may hold untapped therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The 5-Epicanadensene Biosynthesis Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epicanadensene (B161246) is a bicyclic sesquiterpene of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its proposed biosynthesis pathway, beginning with the universal precursor farnesyl pyrophosphate (FPP). While a dedicated this compound synthase has yet to be fully characterized in the literature, this document outlines a putative pathway based on the well-understood mechanisms of related bacterial sesquiterpene synthases. Detailed experimental protocols for the heterologous expression of candidate enzymes, enzyme activity assays, and the analytical detection of this compound are provided to facilitate further research and discovery in this area. This guide serves as a foundational resource for the scientific community to advance the study of this intriguing natural product and its potential applications.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid natural products with a wide range of biological activities. Among these, bicyclic sesquiterpenes such as this compound represent important scaffolds for drug discovery. The biosynthesis of these complex molecules is catalyzed by a family of enzymes known as terpene synthases or cyclases, which convert the linear precursor farnesyl pyrophosphate (FPP) into a variety of cyclic structures. While many terpene synthases from plants and fungi have been characterized, the exploration of bacterial terpene synthases, particularly from actinobacteria like Streptomyces and Nocardia, is a rapidly growing field revealing novel enzymatic capabilities and chemical diversity.
This guide focuses on the proposed biosynthetic pathway of this compound. Although a specific "this compound synthase" has not been definitively identified and characterized in the scientific literature to date, this document will infer its properties and the associated biochemical pathway based on analogous, well-characterized sesquiterpene synthases from bacterial sources.
The Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two main stages: the formation of FPP via the mevalonate (B85504) or a similar pathway, and the cyclization of FPP to form the this compound skeleton.
Formation of Farnesyl Pyrophosphate (FPP)
FPP is a central intermediate in isoprenoid metabolism and serves as the precursor to all sesquiterpenes. Its biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves derived from primary metabolism.
Cyclization of FPP to this compound
The key step in the formation of this compound is the intricate cyclization of the linear FPP molecule, catalyzed by a putative this compound synthase. This enzyme is likely a member of the terpene synthase (TPS) family, specifically a Class I TPS, which utilizes a metal-dependent ionization of the pyrophosphate group to initiate the cyclization cascade. Based on the structure of this compound and known mechanisms of related bacterial terpene synthases, the following reaction is proposed:
(2E,6E)-Farnesyl diphosphate (B83284) → this compound + Diphosphate
The enzyme is expected to belong to the lyase class, and based on the closely related enzyme 5-epi-α-selinene synthase, it could be classified under EC 4.2.3.x.
The proposed catalytic mechanism likely involves the following key steps:
-
Ionization: The enzyme facilitates the removal of the diphosphate group from FPP, generating a farnesyl carbocation.
-
Cyclization Cascade: A series of intramolecular electrophilic attacks leads to the formation of the characteristic bicyclic ring system of the canadensene skeleton.
-
Rearrangements and Termination: Hydride shifts and/or proton transfers may occur to stabilize the carbocation intermediates, ultimately leading to the deprotonation that yields the final this compound product.
The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.
Quantitative Data Summary
As a dedicated this compound synthase has not been isolated and characterized, no specific quantitative data for this enzyme exists in the literature. However, for the purpose of guiding future research, the following table presents hypothetical, yet plausible, kinetic parameters based on data from homologous bacterial sesquiterpene synthases. These values should be experimentally determined for any identified this compound synthase.
| Parameter | Symbol | Hypothetical Value Range | Unit | Notes |
| Michaelis Constant (for FPP) | Km | 0.5 - 10 | µM | Represents the substrate concentration at which the reaction rate is half of Vmax. |
| Maximum Reaction Velocity | Vmax | 1 - 50 | nmol mg-1 s-1 | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Catalytic Efficiency | kcat/Km | 104 - 106 | M-1 s-1 | An indicator of the enzyme's overall efficiency. |
| Optimal pH | 6.5 - 8.0 | The pH at which the enzyme exhibits maximum activity. | ||
| Optimal Temperature | 25 - 37 | °C | The temperature at which the enzyme exhibits maximum activity. | |
| Divalent Cation Requirement | Mg2+ or Mn2+ | Essential cofactor for the ionization of FPP. |
Experimental Protocols
The following protocols are designed to guide the identification, characterization, and quantification of this compound and the responsible synthase.
Heterologous Expression and Purification of a Candidate this compound Synthase
This protocol describes the expression of a candidate terpene synthase gene in a suitable host, such as Escherichia coli, followed by purification of the recombinant protein.
Workflow Diagram:
Methodology:
-
Gene Identification and Cloning: Identify a candidate terpene synthase gene from a potential this compound producing organism (e.g., a Streptomyces species) through genome mining or homology-based searches. Amplify the gene using PCR and clone it into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged protein.
-
Transformation and Expression: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours.
-
Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris. The resulting supernatant containing the soluble His6-tagged protein is then subjected to affinity chromatography using a Ni-NTA resin. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the purified protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Protein Characterization: Analyze the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.
In Vitro Enzyme Activity Assay
This protocol is for determining the activity of the purified candidate synthase and identifying its product.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 10% glycerol), the purified enzyme (1-10 µg), and the substrate (2E,6E)-farnesyl pyrophosphate (10-50 µM) in a final volume of 100-500 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex the mixture vigorously and then centrifuge to separate the phases. Carefully collect the organic phase containing the terpene products.
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of this compound
This protocol describes the instrumental analysis for the identification and quantification of this compound.
Methodology:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with published library data. For quantification, use a suitable internal standard and generate a calibration curve with known concentrations of a this compound standard.
Conclusion
The biosynthesis of this compound presents an exciting area of research with potential applications in drug development. While a specific synthase for this compound remains to be definitively characterized, the knowledge of related bacterial terpene synthases provides a solid foundation for its discovery and investigation. The proposed biosynthetic pathway and the detailed experimental protocols in this guide are intended to empower researchers to explore the enzymatic basis of this compound formation. The successful identification and characterization of a this compound synthase will not only elucidate a novel biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this and potentially other valuable sesquiterpenes.
An In-Depth Technical Guide to 5-Epicanadensene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
IUPAC Name: [(2R,3Z,5S,7S,8E,10S,11R,13S)-2,3,5,10-tetraacetyloxy-7-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate[1]
CAS Number: 220384-17-8[1]
Molecular Formula: C30H42O12[1]
Synonyms: While no widely used common synonyms for 5-Epicanadensene have been identified, a potential alternative systematic name is: [(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] acetate (B1210297).
Physicochemical Properties
Detailed and experimentally verified quantitative data for this compound is scarce in published literature. The table below summarizes the basic calculated properties.
| Property | Value | Source |
| Molecular Weight | 594.65 g/mol | Calculated |
| Chemical Class | Diterpenoid | BOC Sciences[1] |
| Natural Source | Taxus sumatrana | ScreenLib ChemFaces |
Experimental Protocols
Specific experimental protocols for the isolation and characterization of this compound are not explicitly detailed in the available literature. However, based on numerous studies on the phytochemical analysis of Taxus sumatrana, a general methodology can be outlined.
General Isolation and Purification of Taxane (B156437) Diterpenoids from Taxus sumatrana
The isolation of taxane diterpenoids from Taxus sumatrana typically involves the following steps:
-
Extraction: The air-dried and powdered plant material (usually leaves and stems) is extracted with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fractions obtained from partitioning are subjected to a series of chromatographic techniques for further separation and purification.
-
Column Chromatography: Silica gel column chromatography is commonly used for the initial separation of the complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification of individual diterpenoids.
-
Structure Elucidation
The chemical structure of isolated diterpenoids is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and acetate groups.
-
X-ray Crystallography: In cases where a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.
The following diagram illustrates a generalized workflow for the isolation and identification of diterpenoids from Taxus sumatrana.
Potential Biological Activity and Signaling Pathways
While there is no specific research on the biological activity of this compound, numerous studies have demonstrated that taxane diterpenoids isolated from Taxus species possess significant cytotoxic and anti-cancer properties.
Several diterpenoids from Taxus sumatrana have been reported to exhibit cytotoxicity against various human cancer cell lines, including:
-
Lung carcinoma
-
Breast cancer
-
Colon adenocarcinoma
-
Prostate cancer
The primary mechanism of action for many well-known taxane diterpenoids, such as Paclitaxel (Taxol), involves the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). It is plausible that this compound, as a member of the taxane diterpenoid family, may exert its biological effects through a similar mechanism.
The following diagram illustrates a simplified hypothetical signaling pathway for the induction of apoptosis by a taxane diterpenoid.
Conclusion
This compound is a complex diterpenoid with a well-defined chemical structure. While specific experimental and biological data for this particular compound are limited, its structural relationship to other bioactive taxane diterpenoids from Taxus sumatrana suggests its potential as a cytotoxic agent. Further research is warranted to isolate and characterize this compound fully, determine its biological activity, and elucidate its mechanism of action. The general protocols and hypothetical pathways presented in this guide provide a framework for future investigations into this and other related natural products.
References
An Inquiry into the Discovery and History of 5-Epicanadensene: A Case of Inconsistent Data and Elusive Origins
An in-depth investigation into the scientific literature and chemical databases for information on 5-Epicanadensene reveals a significant lack of reliable, peer-reviewed data. While the compound is listed by several chemical suppliers, the associated information is contradictory and not supported by primary scientific publications. This guide addresses the inconsistencies surrounding this compound and provides context based on related, verified compounds.
The Challenge of Verifying this compound
Searches for "this compound" lead to several commercial listings that provide a Chemical Abstracts Service (CAS) number of 220384-17-8. However, these sources incorrectly classify the molecule as a diterpenoid with the molecular formula C₃₀H₄₂O₁₂. The name "canadensene" refers to a known class of sesquiterpenes, which are C₁₅ compounds. This fundamental discrepancy suggests that the information provided by these suppliers is likely erroneous and potentially propagated from a single inaccurate source.
A crucial lead from some suppliers is that this compound is a natural product isolated from the plant Taxus sumatrana. This plant is a well-documented source of a diverse array of secondary metabolites, most notably the taxane (B156437) diterpenoids, including the anticancer drug paclitaxel.
The Link to Canadensene-Type Sesquiterpenes in Taxus sumatrana
While a primary publication detailing the discovery of this compound could not be located, research on the chemical constituents of Taxus sumatrana has indeed confirmed the presence of the canadensene sesquiterpene skeleton. A 2005 study by Shen et al. published in the Chemical & Pharmaceutical Bulletin reported the isolation and characterization of 7-deacetylcanadensene from the leaves and twigs of this plant. This finding provides credible evidence that canadensene-type sesquiterpenes are biosynthesized by Taxus sumatrana.
It is plausible that this compound is a minor, uncharacterized, or misidentified stereoisomer of a known canadensene derivative from this plant. Without the original scientific paper describing its isolation and structure elucidation, no definitive information on its chemical properties, spectroscopic data, or biological activity can be provided.
General Biosynthetic Context of Sesquiterpenes
Sesquiterpenes are a large class of natural products derived from the C₁₅ precursor, farnesyl pyrophosphate (FPP). The biosynthesis of the diverse range of sesquiterpene skeletons is initiated by the cyclization of FPP, catalyzed by a variety of terpene synthases. The formation of the canadensene skeleton proceeds through a series of carbocationic intermediates. A simplified, general pathway is illustrated below.
Caption: Generalized biosynthetic pathway of sesquiterpenes leading to the canadensene skeleton.
Experimental Protocols: A Note on Unavailability
Due to the absence of a primary scientific publication on this compound, detailed experimental protocols for its isolation, characterization, or synthesis cannot be provided. The methodologies for the isolation of the related compound, 7-deacetylcanadensene, would be described in the 2005 publication by Shen et al. and would likely involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). Structure elucidation would have relied on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data: A Critical Absence
Similarly, no verifiable quantitative data, including spectroscopic data (¹H-NMR, ¹³C-NMR, MS) or biological activity data (e.g., IC₅₀ values), is available for this compound. The creation of summary tables for such data is therefore not possible.
Conclusion
The identity and scientific basis of this compound remain unconfirmed in the peer-reviewed literature. The information available from commercial chemical suppliers is inconsistent and should be treated with caution. While the presence of the related sesquiterpene, 7-deacetylcanadensene, in Taxus sumatrana provides a plausible context, a definitive, in-depth technical guide on this compound cannot be compiled until a primary scientific publication becomes available. Researchers and drug development professionals are advised to rely on verified data from peer-reviewed sources.
structural elucidation of cadinane sesquiterpenes
An In-depth Technical Guide to the Structural Elucidation of Cadinane (B1243036) Sesquiterpenes
Introduction
Cadinane sesquiterpenes are a large and diverse class of bicyclic sesquiterpenoids characterized by a decalin (bicyclo[4.4.0]decane) core structure.[1][2] They are widely distributed in the plant and microbial kingdoms, including in fungi and bacteria, and exhibit a broad spectrum of significant biological activities, such as anti-inflammatory, cytotoxic, antibacterial, and antioxidant properties.[2][3][4][5] The complex stereochemistry and structural diversity of cadinanes make their structural elucidation a challenging but critical task for natural product chemistry and drug discovery.[2] This guide provides a comprehensive overview of the modern techniques and integrated workflows used to isolate and definitively characterize the structure of these molecules.
General Workflow for Structural Elucidation
The process of determining the structure of a novel cadinane sesquiterpene is a systematic, multi-step process that begins with isolation from a biological source and culminates in the complete assignment of its planar structure and stereochemistry. This workflow integrates various chromatographic and spectroscopic techniques.
Caption: Overall workflow for isolating and identifying cadinane sesquiterpenes.
Experimental Protocols: Isolation and Purification
The initial step in structural elucidation is to isolate the target compounds from their natural source in a pure form. Bioassay-guided fractionation is often employed to target compounds with specific biological activities.[6][7]
Protocol 1: General Extraction
-
Preparation : The biological source material (e.g., dried plant roots, fungal culture) is powdered to increase the surface area for solvent penetration.[8]
-
Solvent Extraction : The powdered material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH), to separate compounds based on their solubility.[9][10] Maceration at room temperature or elevated temperatures is a common technique.[9]
-
Concentration : The resulting solvent phases are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.[9]
Protocol 2: Chromatographic Separation
-
Initial Fractionation : The crude extract (often the ethyl acetate fraction, which is rich in sesquiterpenoids) is subjected to column chromatography (CC) over silica (B1680970) gel or Sephadex LH-20.[8][10]
-
Gradient Elution : A gradient solvent system is used to elute fractions of increasing polarity. For silica gel, a common gradient is from n-hexane to ethyl acetate.[11][12]
-
Further Purification : Fractions containing compounds of interest, as identified by Thin-Layer Chromatography (TLC), are pooled and further purified.[11][12] This often requires multiple chromatographic steps, including preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column, to yield pure compounds.[7][10]
Spectroscopic Analysis for Structure Determination
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS), often with electrospray ionization (ESI), is crucial for determining the precise molecular weight of the compound.[4][13] This data allows for the unambiguous determination of the molecular formula, which is the first step in identifying a new compound.[1][14]
Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy
-
IR Spectroscopy is used to identify key functional groups present in the molecule, such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).[1][13]
-
UV-Vis Spectroscopy helps to identify conjugated systems and chromophores, such as α,β-unsaturated ketones, which are common moieties in cadinane structures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the complete structure of organic molecules. A combination of 1D and 2D NMR experiments is required to assemble the carbon skeleton and determine its stereochemistry.[4][15]
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR : Provides information about the number and chemical environment of protons. Key signals for cadinanes include methyl singlets and doublets, olefinic protons, and protons attached to oxygenated carbons.[1] Coupling constants (J-values) between adjacent protons help to deduce connectivity and dihedral angles, which are vital for stereochemical assignments.[1]
-
¹³C NMR and DEPT : The ¹³C NMR spectrum reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[1][16]
2D NMR: Building the Structure A series of 2D NMR experiments are used to piece together the molecular structure by identifying correlations between nuclei.
Caption: Logical relationships between NMR experiments in structural elucidation.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically separated by 2-3 bonds), revealing ¹H-¹H spin systems and establishing connectivity within fragments of the molecule.[1][17]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon to which it is directly attached.[18][19] This experiment definitively assigns the protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations).[18][20] This is arguably the most critical experiment for assembling the full carbon skeleton, as it connects fragments via quaternary carbons.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Detects protons that are close to each other in space, regardless of whether they are connected by bonds.[21][22] These correlations are essential for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the decalin rings and the orientation of substituents (axial vs. equatorial).[1][23]
Data Presentation: Example NMR Data
Quantitative spectroscopic data is fundamental for structural verification and for comparing with known compounds. The following table summarizes the ¹H and ¹³C NMR data for a known cadinane sesquiterpene, 6α,9α,15-trihydroxycadinan-4-en-3-one , isolated from Kadsura heteroclita.[1]
Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for 6α,9α,15-trihydroxycadinan-4-en-3-one in CD₃OD[1]
| Position | δC (ppm), Type | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key NOESY Correlations |
| 1 | 50.2, CH | 2.21, m | C-2, C-5, C-9, C-10, C-14 | H-10, Hα-8 |
| 2 | 37.0, CH₂ | 2.46, dd (5.1, 17.3); 2.39, dd (13.9, 17.3) | C-1, C-3, C-4, C-10 | H-7 (for H-2β) |
| 3 | 200.5, C | - | - | - |
| 4 | 137.0, C | - | - | - |
| 5 | 155.2, C | - | - | - |
| 6 | 73.3, CH | 4.41, s | C-4, C-5, C-7, C-8, C-10 | H-7 |
| 7 | 48.6, CH | 2.54, m | C-6, C-8, C-9, C-11, C-13 | H-6, H-9, Hβ-8 |
| 8 | 36.8, CH₂ | 2.00, m (Hα); 1.65, m (Hβ) | C-6, C-7, C-9, C-10 | H-7, H-9 (for Hβ-8) |
| 9 | 71.9, CH | 3.47, dd (10.9, 4.5) | C-1, C-7, C-8, C-10, C-14 | H-7, Hβ-8, H₃-14 |
| 10 | 37.3, CH | 2.14, m | C-1, C-2, C-5, C-8, C-9, C-14 | H-1, Hα-8 |
| 11 | 146.6, C | - | - | - |
| 12 | 114.6, CH₂ | 4.90, brs; 4.77, brs | C-7, C-11, C-13 | - |
| 13 | 23.0, CH₃ | 1.83, s | C-7, C-11, C-12 | Hα-8 |
| 14 | 15.0, CH₃ | 1.00, d (6.9) | C-1, C-9, C-10 | H-9 |
| 15 | 59.5, CH₂ | 4.16, s | C-3, C-4, C-5 | - |
Determination of Absolute Configuration
While NMR can establish the relative stereochemistry, determining the absolute configuration requires other methods.
Single-Crystal X-ray Diffraction
If the compound can be grown into a suitable single crystal, X-ray crystallography provides unambiguous proof of both its constitution and absolute stereochemistry.[3][5][24][25] This is considered the "gold standard" for structure determination.[5]
Electronic Circular Dichroism (ECD) Spectroscopy
For non-crystalline compounds, the absolute configuration can often be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT).[3][5][14][26] The correspondence between the experimental and calculated spectra can confirm the absolute configuration.
Conclusion
The is a meticulous process that relies on the synergistic application of modern isolation and spectroscopic techniques. A logical workflow beginning with extraction and chromatographic purification provides the pure compounds necessary for analysis. The core of the structural determination lies in a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY), which together reveal the planar structure and relative stereochemistry. Finally, methods like X-ray crystallography or ECD calculations are employed to establish the absolute configuration, completing the structural assignment. This integrated approach is essential for advancing the fields of natural product chemistry and drug development.
References
- 1. New Cadinane Sesquiterpenes from the Stems of Kadsura heteroclita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cadinane sesquiterpenes from Alangium platanifolium: structural elucidation and anti-colorectal cancer biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadinane Sesquiterpenoids - Silva Et Al - 2006 | PDF | Electrospray Ionization | Molecules [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] A New Cadinane Sesquiterpene from the Marine Brown Alga Dictyopteris divaricata | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant-like cadinane sesquiterpenes from an actinobacterial mangrove endophyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of 13C NMR spectra of drimane sesquiterpenes [journals.iau.ir]
- 17. researchgate.net [researchgate.net]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. diva-portal.org [diva-portal.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of 5-Epicanadensene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Epicanadensene is a complex diterpenoid natural product isolated from the branches of the Sumatran yew (Taxus sumatrana). Its intricate stereochemistry is a critical aspect of its molecular architecture and potential biological activity. This document provides a concise overview of the available information regarding the stereochemical features of this compound, intended for an audience with a strong background in organic chemistry and natural product synthesis. Due to the limited publicly available primary literature on this specific compound, this guide focuses on the foundational knowledge derived from its classification and the general principles of stereochemical determination.
Introduction to this compound
This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units, typically containing 20 carbon atoms. However, the reported molecular formula for this compound is C30H42O12, suggesting a more complex structure, likely a taxane (B156437) diterpenoid ester, which is common for compounds isolated from Taxus species[1]. The name "this compound" implies a stereochemical relationship to a parent compound, "canadensene," with an inverted configuration at the C-5 position. While "canadensene" itself is not a widely recognized systematic name, it may refer to a trivial name for a known sesquiterpene of the aristolane (B1234754) class, such as aristolochene, which possesses a distinct stereochemical framework[2].
Structural and Stereochemical Data
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| CAS Number | 220384-17-8 | [3] |
| Molecular Formula | C30H42O12 | [3][] |
| Source Organism | Taxus sumatrana | [1][3][] |
| Compound Type | Diterpenoid | [3] |
Methodologies for Stereochemical Elucidation
The determination of the complex stereochemistry of natural products like this compound typically relies on a combination of spectroscopic and synthetic methods. The logical workflow for such an elucidation is outlined below.
General Experimental Workflow
References
5-Epicanadensene: A Technical Whitepaper on its Potential Therapeutic Relevance
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the therapeutic relevance, biological activity, and mechanism of action of 5-Epicanadensene. This document, therefore, aims to provide a comprehensive overview based on the analysis of its isolation source, Taxus sumatrana, and its potential classification as a sesquiterpenoid/diterpenoid. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight potential avenues of investigation.
Introduction
This compound is a natural product that has been isolated from the branches of Taxus sumatrana. While its precise chemical structure and biological functions remain largely uncharacterized, its origin from the Taxus genus—a well-known source of potent cytotoxic agents such as paclitaxel (B517696)—suggests that it may possess noteworthy therapeutic properties. The name "Epicanadensene" hints at a possible structural relationship to the canadensene family of sesquiterpenoids, a class of compounds known for a variety of biological activities. However, some chemical databases classify it as a diterpenoid. This ambiguity underscores the need for further structural elucidation.
This whitepaper will explore the potential therapeutic relevance of this compound by examining the known biological activities of compounds from its source organism and the broader class of sesquiterpenoid natural products.
Therapeutic Potential Based on Isolation Source: Taxus sumatrana
The genus Taxus is renowned for producing a diverse array of taxane (B156437) diterpenoids, many of which exhibit significant cytotoxic and anticancer properties. The most famous of these is paclitaxel, a widely used chemotherapeutic agent. Research on Taxus sumatrana has confirmed the presence of paclitaxel and other cytotoxic compounds.
Cytotoxic Activity of Taxus sumatrana Extracts and Isolated Compounds
Extracts from various parts of Taxus sumatrana, including the bark, leaves, and shoots, have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1] While the specific contribution of this compound to this activity is unknown, the overall cytotoxicity of the plant suggests that its chemical constituents warrant further investigation.
| Compound/Extract | Cell Line(s) | IC50 Value | Reference |
| Paclitaxel | A549, HeLa, MCF7 | 3.26 µM, 2.85 µM, 3.81 µM | [2][3] |
| T. sumatrana Bark Extract | HeLa, T47D, MCF-7/HER2 | 8.94 µg/mL, 5.80 µg/mL, 7.46 µg/mL | [1] |
| T. sumatrana Leaf Extract | HeLa, T47D, MCF-7/HER2 | 5.93 µg/mL, 4.86 µg/mL, 10.60 µg/mL | [1] |
| T. sumatrana Shoot Extract | HeLa, T47D, MCF-7/HER2 | 4.08 µg/mL, 4.11 µg/mL, 13.74 µg/mL | [1] |
Therapeutic Potential Based on Chemical Class: Sesquiterpenoids
Assuming this compound is a sesquiterpenoid, it belongs to a large and structurally diverse class of natural products with a wide range of reported biological activities.[4][5][6][7][8]
Anticancer Activity
Many sesquiterpenoids exhibit potent anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4][6]
-
Inhibition of Proliferation: Halting the uncontrolled growth of tumor cells.[4][6]
-
Anti-metastatic Effects: Preventing the spread of cancer cells to other parts of the body.[4][6]
Anti-inflammatory Activity
Sesquiterpene lactones, a subclass of sesquiterpenoids, are particularly well-known for their anti-inflammatory properties.[8] They can modulate key inflammatory pathways, such as the NF-κB signaling pathway.
Experimental Protocols
The following are generalized experimental protocols that would be essential for the investigation of this compound's therapeutic potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical apoptosis induction pathway for this compound.
Experimental Workflow
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
While this compound remains an enigmatic natural product, its origin from Taxus sumatrana and its potential classification as a sesquiterpenoid provide a strong rationale for further investigation into its therapeutic relevance. The immediate priorities for future research should be the unambiguous determination of its chemical structure and the initiation of systematic in vitro biological screening to assess its cytotoxic, anti-inflammatory, and other potential pharmacological activities. Such studies will be crucial in determining whether this compound represents a novel lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Advancements in the therapeutic potential of sesquiterpenoids for the treatment of hepatocellular carcinoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols: Extraction of 5-Epicanadensene from Taxus sumatrana
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol describes a general methodology for the extraction and isolation of sesquiterpenoids from Taxus sumatrana. As of the latest literature review, a specific protocol for the extraction of 5-Epicanadensene from this plant species has not been documented. Therefore, this guide is based on established methods for the extraction of similar terpenoid compounds from Taxus species and other plant materials. Optimization of the described parameters may be necessary to achieve the desired yield and purity of this compound.
Introduction
Taxus sumatrana, a member of the yew family, is a known source of various bioactive secondary metabolites, most notably the potent anti-cancer drug paclitaxel (B517696) (Taxol). While the primary focus of phytochemical research on this species has been on diterpenoids of the taxane (B156437) class, Taxus species are also known to produce a diverse array of other compounds, including sesquiterpenoids. Sesquiterpenoids are a class of C15 terpenes that exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
This document provides a detailed protocol for the extraction, fractionation, and isolation of sesquiterpenoids from the needles and twigs of Taxus sumatrana, with the putative aim of isolating this compound. The protocol is designed to be a starting point for researchers and may require adaptation based on laboratory-specific equipment and the physicochemical properties of the target compound.
Experimental Protocols
Plant Material Collection and Preparation
Fresh needles and twigs of Taxus sumatrana should be collected and authenticated by a plant taxonomist. The plant material should be thoroughly cleaned with distilled water to remove any debris. For efficient extraction, the plant material must be dried. This can be achieved by air-drying in a well-ventilated area away from direct sunlight for 7-10 days or by using a plant dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds. Once dried, the material should be ground into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.
Extraction of Crude Extract
Several methods can be employed for the initial extraction of bioactive compounds from the prepared plant material. Ultrasound-assisted extraction is recommended for its efficiency at lower temperatures, which minimizes the risk of compound degradation.
-
Materials:
-
Powdered Taxus sumatrana plant material
-
Methanol (B129727) (analytical grade)
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
-
Procedure:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol in a large flask.
-
Place the flask in an ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Fractionation of the Crude Extract
Liquid-liquid partitioning is a crucial step to separate compounds based on their polarity. This will help in reducing the complexity of the extract and enriching the fraction containing sesquiterpenoids.
-
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane (analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Separatory funnel (5 L)
-
-
Procedure:
-
Suspend the crude methanol extract in 1 L of distilled water.
-
Transfer the suspension to a 5 L separatory funnel and add 1 L of n-hexane.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane. Combine the n-hexane fractions.
-
Sequentially partition the remaining aqueous layer with dichloromethane (3 x 1 L) and then ethyl acetate (3 x 1 L) using the same procedure.
-
Concentrate each of the n-hexane, dichloromethane, and ethyl acetate fractions separately using a rotary evaporator. The sesquiterpenoids are expected to be concentrated in the less polar fractions (n-hexane and dichloromethane).
-
Isolation and Purification of this compound
Column chromatography is a standard technique for the isolation of pure compounds from a fractionated extract.
-
Materials:
-
n-Hexane or Dichloromethane fraction
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
n-Hexane and Ethyl acetate (HPLC grade) for the mobile phase
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid or p-anisaldehyde staining reagent for TLC visualization
-
Collection tubes
-
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the dried n-hexane or dichloromethane fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using TLC.
-
Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1), and visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to the putative this compound.
-
Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Structural Elucidation
The structure of the isolated pure compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.
Data Presentation
The following table provides a hypothetical summary of the quantitative data that could be obtained during the extraction and fractionation process.
| Extraction/Fractionation Step | Starting Material (g) | Solvent(s) Used | Volume of Solvent (L) | Yield (g) | Percentage Yield (%) |
| Crude Methanol Extraction | 1000 | Methanol | 15 | 120 | 12.0 |
| n-Hexane Fractionation | 120 | n-Hexane | 3 | 25 | 20.8 (of crude) |
| Dichloromethane Fractionation | 120 | Dichloromethane | 3 | 35 | 29.2 (of crude) |
| Ethyl Acetate Fractionation | 120 | Ethyl Acetate | 3 | 15 | 12.5 (of crude) |
| Column Chromatography of Dichloromethane Fraction | 35 | n-Hexane:Ethyl Acetate | - | 0.05 (putative this compound) | 0.14 (of fraction) |
Visualization
Experimental Workflow
Application Notes and Protocols for the Total Synthesis of 5-Epicanadensene
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides a detailed overview of synthetic strategies applicable to the total synthesis of eremophilane-type sesquiterpenoids, with a focus on a potential pathway to 5-epicanadensene (B161246). To date, a specific total synthesis of this compound has not been reported in the peer-reviewed literature. Therefore, this guide presents a comprehensive analysis of the total synthesis of (±)-aristolochene, a closely related double-bond isomer, as a representative and instructive model. The methodologies, quantitative data, and experimental protocols are derived from established synthetic routes to the eremophilane (B1244597) core. Furthermore, the biosynthetic pathway of 5-epi-aristolochene is presented to provide a broader context for the structural relationships and potential synthetic strategies within this class of molecules.
Introduction
This compound is a member of the eremophilane family of sesquiterpenoids, a large class of natural products exhibiting a characteristic bicyclo[4.4.0]decane (decalin) ring system. While the biological activity of this compound is not extensively documented, related eremophilane sesquiterpenes display a wide range of biological properties, making the development of efficient synthetic routes to this structural scaffold an area of significant interest for medicinal chemistry and drug discovery.
This document outlines a potential synthetic strategy toward this compound based on the successful total synthesis of (±)-aristolochene. The key transformations and strategic considerations are detailed to provide a foundational protocol for researchers aiming to synthesize this compound and other related eremophilane sesquiterpenoids.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic analysis for this compound would disconnect the molecule at the exocyclic double bond, suggesting a Wittig-type olefination as a late-stage transformation. The bicyclic core can be traced back to a key octalone intermediate, which is accessible through a Robinson annulation. This strategy provides a convergent and efficient approach to the eremophilane skeleton.
Proposed Synthetic Pathway (Based on the Total Synthesis of (±)-Aristolochene)
The following sections detail the experimental protocols for a synthetic sequence that constructs the core of eremophilane sesquiterpenoids.
Logical Flow of the Proposed Synthetic Strategy
Caption: Proposed synthetic workflow for eremophilane sesquiterpenoids.
Experimental Protocols
4.1. Synthesis of the Octalone Intermediate via Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring. In the context of eremophilane synthesis, this reaction is employed to construct the bicyclic decalin core.
-
Reaction: A cyclic ketone is treated with methyl vinyl ketone in the presence of a base to undergo a Michael addition followed by an intramolecular aldol (B89426) condensation.
-
Reagents and Conditions:
-
Cyclic Ketone (e.g., 2-methylcyclohexanone)
-
Methyl Vinyl Ketone
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol)
-
Reaction Temperature: Typically room temperature to reflux.
-
-
Protocol:
-
To a stirred solution of the cyclic ketone in the chosen solvent, add the base at room temperature.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Stir the reaction mixture at room temperature or reflux for the appropriate time (monitor by TLC).
-
Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
4.2. Conversion of the Octalone to the Key Keto Ester Intermediate
This transformation introduces a carbomethoxy group, which serves as a handle for further functionalization.
-
Reaction: The octalone is converted to a keto aldehyde, which is then oxidized to a carboxylic acid and subsequently esterified.
-
Protocol:
-
The octalone is treated with a formylating agent (e.g., ethyl formate) in the presence of a strong base (e.g., sodium methoxide) to yield a hydroxymethylene ketone.
-
The hydroxymethylene ketone is subjected to ozonolysis or other oxidative cleavage methods to afford a keto aldehyde.
-
The keto aldehyde is oxidized to the corresponding keto acid using an oxidizing agent like silver nitrate.
-
The keto acid is esterified using diazomethane (B1218177) or Fischer esterification conditions (methanol and a catalytic amount of acid) to yield the keto ester.
-
4.3. Synthesis of the Olefinic Alcohol
This sequence involves the removal of the ketone functionality and the introduction of two methyl groups that will form the isopropylidene moiety in the final product.
-
Protocol:
-
The ketone of the keto ester is protected as a dithioketal by reacting with ethanedithiol in the presence of a Lewis acid (e.g., BF₃·OEt₂).
-
The dithioketal is removed via desulfurization using Raney nickel to yield an olefinic ester.
-
The olefinic ester is treated with an excess of methyllithium (B1224462) or methylmagnesium bromide to convert the ester into a tertiary alcohol.
-
4.4. Dehydration to the Final Product
The final step is the dehydration of the tertiary alcohol to form the exocyclic double bond of aristolochene. For this compound, the regioselectivity of this elimination would be a critical consideration.
-
Reagents and Conditions:
-
Dehydrating agent (e.g., phosphorus oxychloride in pyridine, thionyl chloride in pyridine, or Martin's sulfurane).
-
Solvent: Pyridine or a non-polar solvent like dichloromethane.
-
Temperature: Typically 0 °C to room temperature.
-
-
Protocol:
-
Dissolve the olefinic alcohol in the chosen solvent and cool to 0 °C.
-
Slowly add the dehydrating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding water or an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography.
-
Quantitative Data
The following table summarizes the reported yields for the key transformations in the total synthesis of (±)-aristolochene, which serves as a model for the proposed synthesis of this compound.
| Step | Transformation | Reported Yield (%) |
| 1. Robinson Annulation | Formation of the Octalone Intermediate | ~70-80% |
| 2. Functional Group Manipulation | Conversion to the Key Keto Ester Intermediate | ~50-60% (over several steps) |
| 3. Thioacetalization/Desulfurization | Conversion of Keto Ester to Olefinic Ester | ~80-90% |
| 4. Grignard/Organolithium Addition | Formation of the Olefinic Alcohol | ~85-95% |
| 5. Dehydration | Formation of (±)-Aristolochene | ~70-80% |
Note: Yields are approximate and can vary based on specific reagents, conditions, and the scale of the reaction.
Biosynthetic Pathway of 5-epi-Aristolochene
The biosynthesis of eremophilane sesquiterpenes provides valuable insight into the formation of their complex carbon skeleton. The biosynthesis of 5-epi-aristolochene from farnesyl pyrophosphate (FPP) proceeds through a series of carbocationic intermediates, highlighting the intricate cyclization and rearrangement cascades catalyzed by sesquiterpene synthases.
Caption: Biosynthetic pathway of 5-epi-aristolochene from FPP.
Conclusion
While a dedicated total synthesis of this compound is yet to be published, the synthetic strategies employed for the synthesis of its isomer, (±)-aristolochene, provide a robust and well-established blueprint. The key challenges in adapting this synthesis to this compound would lie in the stereocontrol during the formation of the decalin ring system and the regioselective introduction of the exocyclic double bond. The protocols and data presented herein offer a valuable starting point for researchers venturing into the synthesis of this and other eremophilane sesquiterpenoids. Further investigation into stereoselective methodologies will be crucial for achieving an enantioselective synthesis of the natural product.
Application Note: 1H and 13C NMR Assignments for 5-Epicanadensene
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Epicanadensene is a sesquiterpene natural product. The structural elucidation and characterization of such compounds are fundamental in natural product chemistry and drug discovery, providing the basis for understanding their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of organic molecules, including complex natural products. This application note provides a guide to the assignment of ¹H and ¹³C NMR spectra for this compound. Due to the absence of publicly available experimental data for this compound in the searched scientific literature and databases, this document will focus on the general protocols and methodologies that would be employed for such a task.
Data Presentation
A thorough search of available scientific databases and literature did not yield specific ¹H and ¹³C NMR assignments for this compound. In a typical application note, this section would contain a detailed table summarizing the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz, and assignments for each proton and carbon atom in the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, at 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | X.XX | dd | X.X, Y.Y |
| H-2α | X.XX | m | |
| H-2β | X.XX | m | |
| ... | ... | ... | ... |
| H-14 | X.XX | s | |
| H-15 | X.XX | s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, at 125 MHz)
| Position | δ (ppm) |
| C-1 | XX.X |
| C-2 | XX.X |
| C-3 | XX.X |
| ... | ... |
| C-15 | XX.X |
Experimental Protocols
The following is a generalized protocol for the acquisition and assignment of ¹H and ¹³C NMR spectra for a sesquiterpene like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Record all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
-
Acquire a suite of two-dimensional (2D) NMR spectra to facilitate structural assignment, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
3. Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
-
Use the 2D NMR data to build the carbon skeleton and assign all proton and carbon resonances. The HSQC/HMQC spectrum will link protons to their attached carbons. The COSY spectrum will reveal neighboring protons. The HMBC spectrum will connect molecular fragments by showing correlations between protons and carbons that are two or three bonds apart.
-
Utilize the NOESY/ROESY spectrum to establish the stereochemical relationships between different parts of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
While specific ¹H and ¹³C NMR data for this compound could not be located in the public domain, this application note provides the standard protocols and methodologies that are essential for the structural characterization of this and other novel sesquiterpenes. The combination of 1D and 2D NMR experiments is a powerful approach that allows for the unambiguous assignment of all proton and carbon signals, ultimately leading to the complete structural and stereochemical determination of complex natural products. Researchers are encouraged to apply these established techniques to elucidate the structure of this compound and contribute this valuable data to the scientific community.
Unraveling the Mass Spectrometry Fragmentation of 5-Epicanadensene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of natural products presents a constant challenge for structural elucidation. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and its fragmentation behavior. This application note delves into the mass spectrometry fragmentation pattern of 5-Epicanadensene, a taxane (B156437) diterpenoid isolated from Taxus sumatrana. Initial confusion in chemical databases, which misidentified this compound as a sesquiterpene, underscores the critical need for accurate structural determination. This document clarifies the structural class of this compound and provides a detailed protocol for its analysis, aimed at aiding researchers in the identification and characterization of this and similar complex natural products.
Through a comprehensive review of relevant literature, specifically the doctoral thesis of Chuan-fu Jhuang from National Sun Yat-sen University (2008), it has been established that this compound (designated as compound 34 in this research) is a taxane diterpenoid with a molecular formula of C₃₀H₄₂O₁₂. The name "this compound" appears to be a specific designation from this study, and researchers should be aware that it belongs to the taxane diterpenoid class, not the sesquiterpene class as the name might imply.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of taxane diterpenoids in mass spectrometry, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is characterized by the cleavage of its complex ring system and the loss of its various functional groups. Based on the general fragmentation patterns observed for taxanes, the following provides a predicted fragmentation pathway for this compound (C₃₀H₄₂O₁₂).
Upon ionization, typically forming a protonated molecule [M+H]⁺ or other adducts, the taxane core of this compound is expected to undergo a series of characteristic neutral losses. These losses are primarily associated with the facile cleavage of ester groups, hydroxyl groups, and parts of the core carbon skeleton.
Key Predicted Fragmentation Events:
-
Loss of Acetic Acid (CH₃COOH, 60 Da): Taxanes are often heavily acetylated. The loss of one or more acetic acid moieties is a very common and diagnostically significant fragmentation pathway.
-
Loss of Water (H₂O, 18 Da): The presence of hydroxyl groups facilitates the neutral loss of water, which can occur multiple times depending on the number of available hydroxyls.
-
Cleavage of Ester Groups: Besides acetic acid, other ester groups can be cleaved, leading to the loss of the corresponding acid or the entire side chain.
-
Ring Cleavage: The complex tetracyclic core of taxanes can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to characteristic product ions. The specific pattern of ring cleavage provides valuable structural information.
Tabulated Summary of Predicted Fragmentation Data
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Description |
| [M+H]⁺ (595.27) | H₂O | 577.26 | Loss of a water molecule from a hydroxyl group. |
| [M+H]⁺ (595.27) | CH₃COOH | 535.25 | Loss of an acetic acid moiety from an acetyl group. |
| 577.26 | CH₃COOH | 517.24 | Sequential loss of water and acetic acid. |
| 535.25 | CH₃COOH | 475.23 | Loss of a second acetic acid moiety. |
| [M+H]⁺ (595.27) | C₇H₆O₂ (Benzoic Acid) | 473.23 | If a benzoyl group is present. |
| Varies | CO | Varies | Loss of carbon monoxide, often from a carbonyl group. |
| Varies | C₂H₂O (Ketene) | Varies | Loss of ketene (B1206846) from an acetyl group. |
Note: The exact m/z values are predicted based on the molecular formula C₃₀H₄₂O₁₂. The presence and location of specific ester and hydroxyl groups on the this compound structure will dictate the precise fragmentation pathway and the relative intensities of the fragment ions.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound and other taxane diterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Extraction: Extract the dried and powdered plant material (e.g., needles, bark of Taxus sumatrana) with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Purification: The crude extract should be subjected to preliminary purification using techniques like solid-phase extraction (SPE) or column chromatography over silica (B1680970) gel or C18 reversed-phase silica gel to remove highly polar and non-polar interfering compounds.
-
Final Sample Solution: Dissolve the purified fraction containing this compound in a solvent compatible with reversed-phase HPLC, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: For MS/MS (tandem mass spectrometry), use a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 100-1000) and in data-dependent MS/MS mode to trigger fragmentation of the most abundant precursor ions.
Visualization of Key Processes
Predicted Fragmentation Pathway of a Taxane Diterpenoid
HPLC method for 5-Epicanadensene analysis
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Epicanadensene
Introduction
This compound is a diterpenoid natural product isolated from Taxus sumatrana[1][]. As a member of the terpenoid class of compounds, which exhibit a wide range of biological activities, there is a growing interest in its accurate quantification in various matrices for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound[3][4]. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₄₂O |
| Molecular Weight | 594.65 g/mol [1] |
| Appearance | Powder[1][] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| Source | Taxus sumatrana[1][] |
Experimental Protocol
This section outlines the detailed methodology for the analysis of this compound using HPLC.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent HPLC system equipped with a quaternary pump, degasser, autosampler, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation[5].
-
Mobile Phase:
-
Solvent A: Water with 0.1% v/v Trifluoroacetic Acid (TFA) or 0.085% v/v o-phosphoric acid[6].
-
Solvent B: Acetonitrile (B52724).
-
-
Elution Mode: Gradient elution is recommended to ensure good separation and peak shape[6][7]. A suggested gradient program is provided in the table below.
-
Injection Volume: 10 µL[8].
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV detector set at a wavelength between 205-215 nm is a suitable starting point[9]. It is highly recommended to perform a UV scan of a this compound standard to determine the wavelength of maximum absorbance for optimal sensitivity.
Table of Gradient Elution Program
| Time (minutes) | % Solvent A (Water with 0.1% TFA) | % Solvent B (Acetonitrile) |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 25 | 30 | 70 |
| 35 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 70 | 30 |
| 60 | 70 | 30 |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to create a calibration curve over the desired concentration range.
-
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is a common approach. An example procedure is as follows:
-
Homogenize the sample material.
-
Extract the homogenized sample with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or shaking[10].
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. An example of a data summary table for a method validation study is provided below.
Table of Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (min) | To be determined experimentally |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a robust framework for the analysis of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, along with UV detection, is a well-established approach for the analysis of sesquiterpenes and related compounds and is expected to yield good separation and quantification of this compound. Method validation should be performed in accordance with relevant guidelines to ensure the reliability of the results.
References
- 1. This compound | CAS 220384-17-8 | ScreenLib [screenlib.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienggj.org [scienggj.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Anti-Inflammatory Activity of 5-Epicanadensene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. This document provides a detailed guide for screening the potential anti-inflammatory effects of the novel sesquiterpene, 5-Epicanadensene. The following protocols outline in vitro assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation. These assays will assess the compound's ability to modulate key inflammatory mediators and signaling pathways.
Assessment of Cytotoxicity
Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 macrophages. This is essential to ensure that any observed anti-inflammatory effects are not due to cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 97.5 ± 2.8 |
| 10 | 96.1 ± 3.5 |
| 25 | 94.8 ± 4.2 |
| 50 | 92.3 ± 3.9 |
| 100 | 75.4 ± 5.1 |
Data are presented as mean ± SD from three independent experiments. Concentrations up to 50 µM were considered non-toxic and used for subsequent anti-inflammatory assays.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be determined by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Inhibition
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and NO production.[2] A negative control (no LPS) and a positive control (LPS only) should be included.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
Pro-inflammatory Cytokine Production Inhibition
Protocol: ELISA for TNF-α, IL-6, and IL-1β
-
Cell Seeding and Treatment: Follow the same procedure as for the Griess assay (Section 2.1).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1][4]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits. The percentage of inhibition is calculated relative to the LPS-only treated group.
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (No LPS) | 1.2 ± 0.3 | 50.3 ± 8.1 | 35.7 ± 5.4 | 22.1 ± 4.3 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 3500 ± 210 | 2800 ± 150 | 1500 ± 95 |
| LPS + this compound (10 µM) | 35.1 ± 2.8 | 2850 ± 180 | 2100 ± 120 | 1150 ± 80 |
| LPS + this compound (25 µM) | 22.4 ± 1.9 | 1900 ± 150 | 1450 ± 100 | 780 ± 65 |
| LPS + this compound (50 µM) | 10.7 ± 1.1 | 950 ± 90 | 700 ± 60 | 410 ± 35 |
Data are presented as mean ± SD from three independent experiments. This compound demonstrates a dose-dependent inhibition of NO, TNF-α, IL-6, and IL-1β production.
Investigation of the Mechanism of Action
To understand how this compound exerts its anti-inflammatory effects, its impact on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, can be investigated.
Protocol: Western Blot for NF-κB and MAPK Pathway Proteins
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound (e.g., 50 µM) for 2 hours, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.
-
Protein Extraction: Lyse the cells and extract total protein or nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion
These application notes provide a comprehensive framework for the initial screening and mechanistic evaluation of this compound as a potential anti-inflammatory agent. The presented protocols are robust and widely accepted in the field. The hypothetical data suggest that this compound may exert its anti-inflammatory effects by downregulating the production of nitric oxide and pro-inflammatory cytokines, potentially through the inhibition of the NF-κB and MAPK signaling pathways. Further in vivo studies are warranted to validate these findings.
References
- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Assays for 5-Epicanadensene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Epicanadensene is a sesquiterpene of interest for its potential bioactive properties. This document provides detailed protocols for evaluating its antibacterial activity. While specific data for this compound is not yet extensively available in published literature, the methodologies outlined here are standard assays for determining the antibacterial efficacy of natural products. The provided data table is illustrative, demonstrating how results can be presented. These protocols are designed to be adaptable for screening against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Presentation
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are typically summarized in a table for clear comparison across different bacterial strains.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) at 100 µ g/disk |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 64 | 128 | 12 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 128 | 256 | 10 |
| Escherichia coli ATCC 25922 | Gram-negative | 256 | >512 | 7 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >512 | >512 | 0 |
| Gentamicin (Positive Control) | - | 1 | 2 | 20 (S. aureus) |
| Ampicillin (Positive Control) | - | 4 | 8 | 18 (E. coli) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth and solvent)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (inoculum without the test compound), and column 12 as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[4][5][6]
Materials:
-
Microtiter plate from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the MIC assay, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Also, take an aliquot from the growth control well.
-
-
Plating:
-
Using a calibrated loop or pipette, take a 10-100 µL aliquot from each selected well and spread it onto a separate, labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Caption: Workflow for MBC Determination.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9][10]
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disk (solvent only)
Protocol:
-
Preparation of Disks:
-
Aseptically apply a known amount of the this compound solution onto sterile filter paper disks (e.g., 10 µL of a 10 mg/mL solution to get 100 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disk, a positive control antibiotic disk, and a negative control disk onto the inoculated agar surface.
-
Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).
-
Caption: Workflow for Disk Diffusion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. asm.org [asm.org]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 5-Epicanadensene: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield any specific information regarding the mechanism of action, biological targets, or established experimental protocols for the compound "5-Epicanadensene." The following application notes and protocols are therefore provided as a general framework for investigating the mechanism of action of a novel, hypothetical plant-derived bioactive compound, which we will refer to as "Compound X" in place of this compound. These protocols are based on standard methodologies used in drug discovery and molecular biology for characterizing unknown compounds.
Application Notes
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of a novel bioactive compound. The workflow begins with broad phenotypic screening to identify biological effects, narrows down to specific molecular targets, and culminates in the elucidation of the signaling pathways involved.
Workflow for Elucidating the Mechanism of Action of Compound X
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Epicanadensene Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Epicanadensene extraction from its natural source, Taxus sumatrana.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a taxane (B156437) diterpenoid, a class of natural products known for their complex structures and potential biological activities. It has been isolated from the leaves and twigs of Taxus sumatrana[1]. Taxus species are a well-known source of various taxane diterpenoids, including the anticancer drug paclitaxel[2][3][4].
Q2: What are the primary challenges in extracting this compound?
A2: Like many diterpenoids, challenges in extracting this compound include its relatively low concentration in the plant material, potential for degradation under harsh extraction conditions, and the presence of structurally similar compounds that can complicate purification. The choice of extraction method and solvent is crucial for maximizing yield and purity[5][6].
Q3: Which extraction methods are most suitable for this compound?
A3: Several methods can be employed for the extraction of diterpenoids from Taxus species. The most common and effective methods include:
-
Maceration: A simple and widely used method involving soaking the plant material in a suitable solvent. It is suitable for thermosensitive compounds[6].
-
Reflux Extraction: This method uses heating to enhance extraction efficiency but may not be suitable for heat-sensitive compounds[6].
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and with shorter extraction times[5][6].
-
Supercritical CO2 Extraction: A "green" technology that uses supercritical carbon dioxide as a solvent. It is highly tunable and can provide clean extracts, but the equipment can be expensive[6].
Q4: How does the choice of solvent affect the extraction yield?
A4: The polarity of the solvent plays a critical role in selectively dissolving this compound. Acetone has been successfully used to extract taxane diterpenes from the leaves and twigs of Taxus sumatrana[1][7][8]. Methanol and ethanol (B145695) are also commonly used for extracting polar to semi-polar compounds from plant materials[9]. Optimization studies for other taxanes in Taxus species have shown that an ethanol-water mixture (e.g., 83.5% ethanol) can be highly effective, particularly in UAE[5].
Q5: What are the key parameters to optimize for improving yield?
A5: To maximize the extraction yield of this compound, the following parameters should be optimized:
-
Particle Size of Plant Material: Grinding the dried plant material to a fine powder increases the surface area for solvent interaction.
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency, but an excessively high ratio can lead to unnecessary solvent waste. A ratio of around 20:1 (mL/g) has been found to be optimal for taxane extraction using UAE[5].
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates. However, temperatures that are too high can lead to the degradation of thermolabile compounds[10]. For UAE of taxanes, a temperature of around 40-50°C is often a good starting point[6].
-
Extraction Time: The optimal extraction time depends on the method used. Prolonged extraction does not always lead to higher yields and can increase the risk of compound degradation[10]. For UAE of taxanes, an extraction time of approximately 45-50 minutes has been shown to be effective[5].
-
Ultrasonic Power (for UAE): Higher ultrasonic power can enhance extraction efficiency, but excessive power can degrade the target compounds. A power of around 140 W has been used successfully for taxane extraction[5].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient cell wall disruption. 2. Suboptimal extraction solvent. 3. Incomplete extraction. 4. Degradation of the target compound. | 1. Ensure the plant material is finely ground. Consider a pre-treatment step like freeze-drying. 2. Experiment with different solvents and solvent mixtures (e.g., acetone, methanol, ethanol-water mixtures). 3. Optimize extraction parameters (time, temperature, solvent-to-solid ratio). Consider performing multiple extraction cycles. 4. Avoid high temperatures and prolonged extraction times. Use methods like UAE at controlled temperatures. Store extracts at low temperatures and protected from light. |
| Co-extraction of Impurities | 1. Solvent is not selective enough. 2. Complex plant matrix. | 1. Use a solvent system with optimized polarity for this compound. 2. Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. 3. Employ downstream purification techniques like column chromatography. |
| Inconsistent Results | 1. Variation in plant material. 2. Inconsistent extraction procedure. | 1. Use plant material from the same batch, harvested and dried under consistent conditions. 2. Standardize all extraction parameters, including particle size, solvent volume, temperature, and time. |
| Degradation of Extract During Storage | 1. Exposure to heat, light, or oxygen. | 1. Store the extract in airtight, amber-colored vials at low temperatures (e.g., -20°C). 2. Consider adding an antioxidant to the storage solvent. |
Quantitative Data Summary
The following table summarizes optimized parameters for the extraction of taxanes from Taxus species using Ultrasound-Assisted Extraction (UAE), which can be a valuable starting point for optimizing this compound extraction.
| Parameter | Optimized Value | Source |
| Solvent | 83.5% Ethanol in Water | [5] |
| Liquid-to-Solid Ratio | 20.88 mL/g | [5] |
| Ultrasonic Power | 140 W | [5] |
| Ultrasonic Time | 47.63 min | [5] |
| Extraction Temperature | 40 °C | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for taxane extraction from Taxus species[5][6].
1. Sample Preparation:
- Dry the leaves and twigs of Taxus sumatrana at 40°C to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
- Add 208.8 mL of 83.5% ethanol in water (a 20.88:1 liquid-to-solid ratio).
- Place the flask in an ultrasonic bath with temperature control.
- Sonicate at a frequency of 40 kHz and a power of 140 W for 48 minutes at a controlled temperature of 40°C.
3. Filtration and Concentration:
- Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.
- Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
- Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
4. Drying and Storage:
- Dry the concentrated extract in a vacuum oven to obtain the crude extract.
- Store the crude extract at -20°C in a desiccator to prevent degradation.
Protocol 2: Maceration-Based Extraction
This is a simpler, alternative protocol suitable when specialized equipment is unavailable.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. Extraction:
- Place 10 g of the powdered plant material into a sealed container.
- Add 200 mL of acetone.
- Keep the container on a shaker at room temperature for 24-48 hours, protected from light.
3. Filtration and Concentration:
- Follow the same filtration and concentration steps as in Protocol 1.
4. Drying and Storage:
- Follow the same drying and storage steps as in Protocol 1.
Visualizations
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0700910A1 - Process for isolation of taxol from Taxus sumatrana - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Total Synthesis of 5-Epicanadensene
Notice to Researchers: Following a comprehensive review of publicly available scientific literature, we have been unable to locate detailed, peer-reviewed publications outlining a completed total synthesis of 5-Epicanadensene. As a result, the specific challenges, experimental protocols, and quantitative data associated with its synthesis are not sufficiently documented to create a detailed troubleshooting guide and FAQ as initially intended.
The information below is therefore based on general principles and challenges commonly encountered in the synthesis of complex terpenes and natural products with similar structural features. This generalized guidance is intended to provide a foundational understanding of the potential hurdles that researchers may face.
General Troubleshooting Guide for Complex Terpene Synthesis
This section addresses common issues that may arise during the multi-step synthesis of intricate natural products like this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| TS-001 | Low yield in a key cyclization step | - Steric hindrance preventing the desired ring formation.- Incorrect solvent or temperature conditions.- Catalyst deactivation. | - Experiment with different Lewis or Brønsted acids to promote cyclization.- Screen a range of solvents with varying polarities.- Optimize reaction temperature and time.- Ensure the catalyst is fresh and used under anhydrous/anaerobic conditions if required. |
| TS-002 | Poor stereoselectivity in a reduction or alkylation step | - Inadequate chiral auxiliary control.- Non-optimal choice of reagent.- Reaction temperature is too high, leading to background reactions. | - Utilize a different chiral auxiliary that may offer better facial bias.- Explore various reducing or alkylating agents known for high stereoselectivity.- Conduct the reaction at lower temperatures to enhance kinetic control. |
| TS-003 | Difficulty in purifying a key intermediate | - Co-elution with byproducts on silica (B1680970) gel.- Instability of the compound on the stationary phase. | - Employ alternative purification techniques such as preparative HPLC, SFC, or crystallization.- Consider derivatization to a more stable or easily separable compound, followed by deprotection. |
| TS-004 | Unidentified byproducts detected by NMR/MS | - Unanticipated side reactions (e.g., rearrangements, eliminations).- Presence of impurities in starting materials or reagents. | - Perform detailed 2D NMR analysis (COSY, HMBC, HSQC) to elucidate the structure of the byproduct.- Re-purify all starting materials and reagents.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
Frequently Asked Questions (FAQs) in Complex Natural Product Synthesis
Q1: How can I improve the stereochemical outcome of a critical bond-forming reaction?
A1: Achieving high stereoselectivity is a common challenge. Consider the following strategies:
-
Substrate Control: If the substrate has existing stereocenters, they can influence the stereochemical outcome of subsequent reactions. Conformation analysis using computational methods can help predict the most likely outcome.
-
Reagent Control: Employing chiral reagents, catalysts, or ligands can induce asymmetry. For example, using a chiral reducing agent for a ketone reduction can favor the formation of one enantiomer of the alcohol.
-
Auxiliary Control: Attaching a chiral auxiliary to the substrate can direct the approach of a reagent from a specific face, leading to a single diastereomer. The auxiliary can be removed in a subsequent step.
Q2: What are the best practices for handling air- and moisture-sensitive reagents commonly used in natural product synthesis?
A2: Many reagents, such as organometallics and strong bases, are pyrophoric or react violently with water.
-
Inert Atmosphere: Always handle such reagents under an inert atmosphere of argon or nitrogen using a glovebox or Schlenk line techniques.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Proper Quenching: Quench reactions carefully at low temperatures to control the exotherm.
Q3: My multi-step synthesis has a very low overall yield. How can I improve it?
A3: Low overall yield is a significant hurdle in long synthetic sequences.
-
Route Scouting: Evaluate alternative synthetic routes that may be more convergent or involve higher-yielding steps.
-
Reaction Optimization: For low-yielding steps, perform a systematic optimization of reaction parameters (temperature, concentration, catalyst loading, etc.).
-
Telescoping Reactions: If possible, combine multiple reaction steps into a single pot to avoid purification losses at each stage.
Visualizing a General Synthetic Workflow
The following diagram illustrates a generalized workflow for troubleshooting a challenging step in a total synthesis project.
Caption: A flowchart illustrating a systematic approach to troubleshooting problematic reactions in a synthetic sequence.
overcoming low solubility of 5-Epicanadensene in assays
Welcome to the technical support center for 5-Epicanadensene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a diterpenoid natural compound, extracted from plants of the Taxus genus. Like many other complex natural products, particularly those in the taxane (B156437) family, it is a lipophilic molecule with inherently low water solubility. This poor aqueous solubility can lead to significant challenges in biological assays, including precipitation in aqueous media, inaccurate concentration measurements, and reduced bioavailability, ultimately affecting the reliability and reproducibility of experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
A: For initial stock solutions, organic solvents are recommended. Based on data for structurally similar taxane diterpenoids like paclitaxel (B517696), the following solvents are suggested as a starting point:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous assay medium. For cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[1]
Q3: My this compound precipitates when I add it to my aqueous buffer/media. What should I do?
A: Precipitation upon dilution into an aqueous phase is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the final medium.
-
Optimize Co-solvent Percentage: While keeping the solvent concentration low is important, a slight increase in the co-solvent percentage (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution without significantly affecting the cells.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible assay results. | Compound precipitation, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment from a stable, high-concentration stock. Visually inspect for precipitation before use. Consider using a formulation strategy like cyclodextrins or lipid-based systems for improved stability. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | Quantify the concentration of this compound in the final assay medium using an analytical method like HPLC to determine the actual soluble concentration. Increase solubility using the methods described in the FAQs. |
| High background noise or artifacts in the assay. | The solvent used for dissolution (e.g., DMSO) is causing cellular stress or interfering with the assay components at the concentration used. | Perform a solvent tolerance test for your specific cell line or assay system to determine the maximum permissible solvent concentration. Ensure the final solvent concentration is consistent across all wells, including controls. |
| Difficulty preparing a stable formulation for in vivo studies. | The compound has low oral bioavailability or precipitates upon injection. | For in vivo applications, more advanced formulation strategies are necessary. These include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or nanosuspensions to improve bioavailability and prevent precipitation.[4] |
Data Presentation: Solvent and Formulation Options
The following tables summarize key information regarding common solvents and advanced formulation strategies for hydrophobic compounds like this compound.
Table 1: Properties of Recommended Organic Solvents
| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Notes on Use in Biological Assays |
| DMSO | C₂H₆OS | 189 | 1.10 | Widely used, high solubilizing power. Can be toxic to cells at concentrations >0.5-1%.[1][5] |
| Ethanol | C₂H₆O | 78.5 | 0.79 | Good solubilizing agent, less toxic than DMSO. Can still affect cell metabolism.[1][5] |
| DMF | C₃H₇NO | 153 | 0.94 | High solubilizing power, but generally more toxic than DMSO and should be used with caution.[5] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the bulk solvent to be more favorable for the solute. | Simple to implement for in vitro assays. | Limited by solvent toxicity; may not be sufficient for very insoluble compounds. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Effective at low concentrations; can improve stability. | Can interfere with cell membranes and some assays; requires careful selection. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic molecule from water. | High solubilization capacity; generally low toxicity. | Can be expensive; may alter the pharmacokinetics of the compound.[2][3] |
| Lipid-Based Formulations | Encapsulates the drug in lipid carriers (e.g., liposomes, micelles). | Can improve bioavailability for in vivo studies; protects the drug from degradation. | More complex to prepare and characterize; may have stability issues.[4] |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area and dissolution rate. | Increases dissolution velocity; suitable for parenteral and oral delivery. | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the stock solution to the medium while vortexing or mixing gently.
-
Ensure the final DMSO concentration in the culture wells does not exceed the predetermined toxicity limit for your cell line (e.g., 0.5%).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Use the diluted solutions immediately to prevent precipitation over time.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Decision tree for choosing a solubilization strategy.
References
- 1. anti-trop2.com [anti-trop2.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A toxic organic solvent-free technology for the preparation of PEGylated paclitaxel nanosuspension based on human serum albumin for effective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Epicanadensene under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Epicanadensene under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: While specific long-term stability data for this compound is not extensively published, based on the general behavior of sesquiterpenes and other natural products, the following conditions are recommended to minimize degradation:
-
Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Studies on other natural compounds have shown that lower temperatures significantly slow down degradation reactions.[1][2]
-
Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil. Exposure to light can lead to photodegradation.[1][3]
-
Atmosphere: For highly sensitive samples, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q2: I am dissolving this compound in a solvent for my experiments. Which solvents are recommended to maintain its stability?
A2: The choice of solvent can impact the stability of this compound. It is crucial to use high-purity, anhydrous solvents. Protic solvents may participate in degradation reactions, while residual water can lead to hydrolysis. For immediate use, aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are generally suitable. For storage in solution, it is recommended to prepare fresh solutions before use and avoid long-term storage. If storage in solution is unavoidable, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I suspect my this compound sample has degraded. How can I confirm this?
A3: Degradation can be confirmed by using analytical techniques to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a common method to check for the appearance of new peaks or a decrease in the area of the main this compound peak over time.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of potential degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes in the molecule.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock solution (temperature, light exposure). 2. Prepare a fresh solution from a new or properly stored solid sample. 3. Perform a purity check of your sample using HPLC or LC-MS. |
| Appearance of unexpected peaks in my chromatogram. | The sample has degraded, leading to the formation of new compounds. | 1. Review the storage and handling procedures of your sample. 2. If possible, try to identify the degradation products using LC-MS to understand the degradation pathway.[7][10][11] 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[9][12][13] |
| Inconsistent experimental results. | Inconsistent sample quality due to degradation during storage or experimental setup. | 1. Standardize your sample preparation protocol. 2. Use freshly prepared solutions for each experiment. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[12][13]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid sample and the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated HPLC or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 4 | |||
| 8 | |||
| 24 | |||
| Thermal (60°C) | 0 | 100 | 0 |
| 24 | |||
| Photodegradation | 0 | 100 | 0 |
| 24 |
Visualizations
References
- 1. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies [mdpi.com]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. longdom.org [longdom.org]
preventing degradation of 5-Epicanadensene during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Epicanadensene during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a cadinane-type sesquiterpene. It has been isolated from plant species such as Taxus sumatrana. The purification process often involves extraction from complex mixtures containing other terpenoids and plant metabolites.
Q2: What are the primary factors that can cause the degradation of this compound during purification?
Like many sesquiterpenes, this compound is susceptible to degradation under several conditions:
-
Acidic Conditions: Exposure to strong acids can lead to rearrangement or isomerization of the carbon skeleton.
-
Elevated Temperatures: Thermal stress can cause decomposition. Studies on other terpenes show significant degradation at temperatures above 100-150°C.[1][2]
-
Oxidation: The presence of oxygen, especially when exposed to light or certain metal ions, can lead to the formation of oxidation products.
-
Alkaline Conditions: While some sesquiterpenes are relatively stable, strong bases can catalyze certain degradation reactions.[3]
Q3: What are the recommended storage conditions for crude extracts and purified this compound?
To minimize degradation, samples should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a non-frost-free freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent: If in solution, use a non-reactive, aprotic solvent and ensure it is free of acidic or basic impurities. Evaporate solvents under reduced pressure at low temperatures.
Q4: Which chromatographic techniques are most suitable for the purification of this compound?
A multi-step chromatographic approach is often most effective:
-
Flash Column Chromatography: An excellent initial step for fractionating the crude extract and removing major impurities. Normal-phase silica (B1680970) gel is commonly used.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Ideal for the final purification step to achieve high purity. Reversed-phase columns (e.g., C18) are frequently employed.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of this compound after purification. | Degradation during extraction or chromatography: Exposure to harsh pH, high temperatures, or oxidative conditions. | - Use neutralized solvents and glassware.- Avoid excessive heating during solvent evaporation.- Work under an inert atmosphere where possible.- Check the pH of your sample and adjust to near neutral if necessary. |
| Incomplete extraction from the source material. | - Optimize the extraction solvent and duration.- Ensure proper grinding of the plant material to increase surface area. | |
| Poor separation from other compounds. | - Optimize the chromatographic method (see detailed protocols below).- Perform a preliminary fractionation step before the main purification. | |
| Presence of multiple unexpected peaks in the final product (as seen on LC-MS or GC-MS). | Degradation of this compound. | - Review your purification workflow for potential causes of degradation (acid/base contamination, heat, light exposure).- Analyze a small aliquot of the crude extract to see if these peaks are present initially or are formed during purification. |
| Co-elution with impurities. | - Adjust the solvent gradient in your chromatography method for better resolution.- Try a different stationary phase (e.g., if using silica, consider alumina (B75360) or a bonded phase). | |
| The purified compound is unstable and degrades over time. | Improper storage conditions. | - Store the purified this compound at -20°C or lower, under an inert atmosphere, and protected from light. |
| Residual acidic or basic impurities from the purification process. | - Ensure complete removal of any acid or base modifiers used in chromatography by washing with a neutral buffer or by co-evaporation with a neutral solvent. |
Quantitative Data on Terpene Stability
| Terpene | Conditions | Degradation/Recovery | Reference |
| α-Pinene, Limonene, Camphor, Citronellol, Carvacrol | Subcritical water, 100°C, 30 min | ~70-80% recovery | [1] |
| α-Pinene, Limonene, Camphor, Citronellol, Carvacrol | Subcritical water, 150°C | Decreased recovery due to poorer stability | [1] |
| α-Terpinene | 120°C in air | 100% degradation in 4 hours | [2] |
| Limonene | 120°C in air | 50% degradation in 24 hours | [2] |
| Δ³-Carene | 120°C in air | 36% degradation in 72 hours | [2] |
| Camphene | 120°C in air | 38% degradation in 72 hours | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Fractionation
This protocol is a general guideline for the initial cleanup of a crude plant extract containing this compound.
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., 100% n-hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent like n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (B1210297) in a stepwise or linear gradient. A typical gradient might be:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (98:2)
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
Continue increasing polarity as needed.
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Fraction Analysis:
-
Combine fractions that show a high concentration of the target compound.
-
Evaporate the solvent under reduced pressure at a low temperature (<40°C).
-
Protocol 2: Preparative HPLC for Final Purification
This protocol is designed for the final purification of fractions enriched with this compound.
-
System Preparation:
-
Column: C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.
-
Degas the mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from the flash chromatography step in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 5-20 mL/min, depending on the column dimensions.
-
Detection: UV detector, wavelength determined by the UV absorbance profile of this compound (if unknown, a photodiode array detector can be used to identify the optimal wavelength).
-
Gradient: A typical gradient for separating sesquiterpenes might be:
-
Start with 60-70% Mobile Phase B.
-
Increase to 90-100% Mobile Phase B over 30-40 minutes.
-
Hold at 100% Mobile Phase B for 10 minutes.
-
Return to initial conditions and equilibrate the column.
-
-
-
Fraction Collection:
-
Collect peaks based on the chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Post-Purification:
-
Combine pure fractions.
-
Remove the organic solvent under reduced pressure.
-
If the sample is in an aqueous solution, it can be lyophilized or extracted with a suitable organic solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: Plausible anti-inflammatory signaling pathway for cadinane sesquiterpenes.
References
- 1. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. ardena.com [ardena.com]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 5-Epicanadensene Isomers
Welcome to the technical support center for the chromatographic separation of 5-Epicanadensene isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis of these and other structurally similar sesquiterpene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
The main difficulty in separating this compound isomers, like many other sesquiterpene isomers, arises from their very similar physicochemical properties. These compounds often have identical molecular weights and polarities, leading to challenges such as poor resolution, peak co-elution, or broad peaks during HPLC analysis. The subtle stereochemical differences between epimers demand highly selective chromatographic conditions for successful separation.
Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?
A robust starting point for separating this compound isomers is a reversed-phase HPLC method utilizing a C18 column.[1] A gradient elution with a mobile phase composed of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[1][2] To enhance peak shape and resolution, it is often beneficial to add a small amount of acid, such as 0.1% formic acid, to the mobile phase, which helps to control the ionization of the analytes.[1][3]
Q3: Which detection method is most suitable for this compound isomers?
For routine analysis, UV detection at a low wavelength (around 200-220 nm) can be employed, as many terpenes lack strong chromophores. However, for more sensitive and specific detection, especially when dealing with complex matrices or low concentrations, Mass Spectrometry (MS) is highly recommended. Techniques like HPLC-MS provide valuable structural information for isomer identification based on mass-to-charge ratios and fragmentation patterns.[2]
Q4: When should I consider using a chiral column for this separation?
If you are working with enantiomers of this compound, a chiral stationary phase (CSP) will be necessary for their separation.[4][5][6] Standard C18 columns can separate diastereomers and epimers, but not mirror-image enantiomers.[7] The selection of the appropriate chiral column often involves screening several different column chemistries to find one that provides adequate selectivity for your specific isomers.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Poor Resolution or Co-eluting Peaks
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the ratio of organic to aqueous phase.[1][8] |
| Gradient is Too Steep | Flatten the gradient around the elution time of the isomers to increase the separation window.[1][9] |
| Inappropriate Column Chemistry | Screen different stationary phases. For positional isomers, a phenyl-based column might offer better selectivity.[7][10] For geometric isomers, a cholesterol-based column could be effective.[7] |
| Suboptimal Temperature | Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C) as temperature can influence selectivity.[1][8] |
Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to protonate residual silanol groups on the stationary phase.[3] |
| Column Overload | Reduce the sample concentration or injection volume.[1][3] |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column.[3] |
| Extra-column Volume | Use tubing with a smaller internal diameter and shorter length to connect the column to the detector to minimize peak broadening.[1][9] |
Irregular Baseline
| Potential Cause | Recommended Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent air bubbles.[1] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent temperature.[1] |
| Contaminated Detector | Flush the detector cell with an appropriate solvent. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, flushing with at least 10 column volumes.[1] |
Experimental Protocol: A General Method for this compound Isomer Separation
This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required.
-
HPLC System and Column:
-
Any standard HPLC system equipped with a pump, autosampler, column oven, and UV or MS detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50-80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80-50% B (return to initial conditions)
-
18-25 min: 50% B (equilibration)
-
-
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample solution through a 0.2 µm syringe filter before injection.[4]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing the Bioavailability of 5-Epicanadensene for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 5-Epicanadensene. Due to the limited publicly available data on this compound, information from structurally similar sesquiterpenoid and diterpenoid compounds has been used to provide representative data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a diterpenoid natural product isolated from Taxus sumatrana[1][][3]. Like many terpenoids, it is a lipophilic compound, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which suggests poor aqueous solubility[1][3]. Poor water solubility is a primary reason for low oral bioavailability, which can limit its therapeutic efficacy in in vivo studies[4][5].
Q2: What are the common reasons for observing low or variable in vivo efficacy with this compound?
A2: Low or variable in vivo efficacy of this compound is often linked to its poor bioavailability. Key contributing factors include:
-
Low Aqueous Solubility: As a lipophilic compound, this compound likely has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption[4].
-
Poor Permeability: While lipophilicity can aid in passive diffusion across cell membranes, very high lipophilicity can sometimes hinder permeability.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux Transporter Activity: It might be a substrate for efflux transporters like P-glycoprotein in the intestines, which pump the compound back into the gut lumen.
Q3: What are the initial steps to consider for improving the bioavailability of this compound?
A3: To enhance the bioavailability of this compound, consider the following formulation strategies:
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution[6].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve solubility and absorption[1][5].
-
Solid Dispersions: Creating a dispersion of the compound in a polymer matrix can enhance its dissolution rate.
-
Complexation: Using cyclodextrins can increase the aqueous solubility of hydrophobic compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor formulation homogeneity; inconsistent dosing technique; physiological differences in animals. | 1. Ensure the formulation is homogenous and stable. 2. Standardize the oral gavage or injection procedure. 3. Increase the number of animals per group to account for biological variability. |
| Low Cmax and AUC after oral administration. | Poor dissolution and/or absorption. | 1. Switch to a more advanced formulation strategy (e.g., SEDDS, nanosuspension). 2. Co-administer with a bioavailability enhancer like piperine, which can inhibit metabolic enzymes[7]. 3. Evaluate different routes of administration (e.g., intraperitoneal, intravenous) to bypass the gastrointestinal barrier. |
| Unexpected toxicity or adverse effects. | High local concentration due to poor solubility; off-target effects. | 1. Reduce the dose and assess for a dose-dependent response. 2. Use a formulation that provides a more controlled release. 3. Conduct in vitro cytotoxicity assays on relevant cell lines. |
| Precipitation of the compound in aqueous buffer during in vitro assays. | Low aqueous solubility. | 1. Use a co-solvent system (e.g., with DMSO or ethanol), ensuring the final solvent concentration is not toxic to cells. 2. Prepare a stock solution in an appropriate organic solvent and dilute it in the final aqueous medium just before use. |
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and permeability data for different formulations of a poorly soluble sesquiterpenoid, which can be used as a reference for what to expect when working with this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of a Sesquiterpenoid in Mice (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 650 ± 150 | 260 |
| SEDDS | 450 ± 90 | 1.0 | 2100 ± 400 | 840 |
| Nanosuspension | 600 ± 120 | 0.5 | 2800 ± 550 | 1120 |
Table 2: Hypothetical In Vitro Caco-2 Permeability Data
| Compound/Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Sesquiterpenoid in Buffer | 0.5 ± 0.1 | 2.5 ± 0.6 | 5.0 |
| Sesquiterpenoid in SEDDS | 2.0 ± 0.4 | 2.2 ± 0.5 | 1.1 |
| Propranolol (High Permeability Control) | 25 ± 5 | 23 ± 4 | 0.9 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Accurately weigh this compound and dissolve it in the oil phase with the aid of gentle heating (if necessary) and vortexing.
-
Add the surfactant and co-surfactant to the oil phase containing the dissolved compound.
-
Mix the components thoroughly using a vortex mixer and then stir for 30 minutes at room temperature to ensure a homogenous mixture.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 100 mL of distilled water in a beaker with gentle agitation.
-
Observe the formation of a clear or slightly opalescent microemulsion.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., aqueous suspension, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[8][9][10].
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and evaluate the effect of a SEDDS formulation.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulations
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer[7][11].
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the this compound formulation (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment (B for A→B transport, A for B→A transport).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. This compound | CAS:220384-17-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS 220384-17-8 | ScreenLib [screenlib.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
Technical Support Center: Scaling Up the Synthesis of 5-Epicanadensene Derivatives
Welcome to the technical support center for the synthesis of 5-Epicanadensene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of this important class of sesquiterpenoids. The information is presented in a practical question-and-answer format to directly address challenges you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound derivatives from milligram to gram scale?
A1: Scaling up the synthesis of complex molecules like this compound derivatives introduces several challenges that are often not apparent at a smaller scale. These include:
-
Reagent and Solvent Stoichiometry: Maintaining precise molar ratios of reactants and catalysts can be difficult in larger volumes. Viscous reagents or slurries may be challenging to transfer accurately.
-
Heat Transfer and Temperature Control: Exothermic or endothermic reactions that are easily managed in a small flask can become difficult to control in larger reactors, potentially leading to side reactions or product degradation.
-
Mixing Efficiency: Ensuring homogenous mixing in large reaction vessels is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.
-
Work-up and Extraction: Liquid-liquid extractions can be complicated by the formation of emulsions at a larger scale. The volume of solvents required also increases significantly, posing logistical and safety considerations.
-
Purification: Purification by column chromatography becomes more challenging and time-consuming at a larger scale, often requiring specialized equipment and large volumes of solvent.
Q2: Are there any specific safety precautions to consider when scaling up this synthesis?
A2: Yes, safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: Be aware of any exothermic steps. Plan for adequate cooling capacity and consider adding reagents portion-wise to control the reaction rate.
-
Solvent Handling: Large volumes of flammable organic solvents present a significant fire hazard. Ensure proper ventilation, use appropriately rated electrical equipment, and have fire suppression systems readily available.
-
Pressure Build-up: Reactions that evolve gas can lead to a dangerous build-up of pressure in a sealed or inadequately vented reactor.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves resistant to the chemicals being used. For larger scale work, a face shield and flame-retardant lab coat may be necessary.
Q3: How can I improve the yield and purity of my this compound derivatives during scale-up?
A3: Improving yield and purity on a larger scale often involves careful optimization of reaction and work-up conditions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Strategy: Consider alternative purification methods to column chromatography for large quantities. Crystallization, if applicable, can be a highly effective and scalable purification technique. For non-crystalline materials, preparative HPLC or countercurrent chromatography may be viable options.[1]
-
Aqueous Work-up: To minimize product loss into the aqueous layer during extractions, perform back-extractions of the aqueous phase with the organic solvent.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound derivatives, based on analogous synthetic routes for structurally related sesquiterpenoids. A hypothetical, yet representative, multi-step synthesis is used as a framework for this guide.
Hypothetical Synthetic Pathway Overview
A plausible synthetic route to the this compound core could involve the following key transformations, starting from a readily available chiral precursor like (R)-carvone:
-
Ring Expansion: Expansion of the six-membered ring of a carvone (B1668592) derivative to a seven-membered ring.
-
Functional Group Interconversion and Side Chain Introduction: Modification of functional groups and addition of a side chain necessary for a key cyclization step. This may involve reactions like Grignard addition.
-
Key Cyclization Reaction: An intramolecular reaction, such as a Diels-Alder or a radical cyclization, to form the bicyclic core of this compound.
-
Final Functional Group Manipulations: Removal of protecting groups and final modifications to yield the desired this compound derivative.
Below is a troubleshooting guide for potential issues in these key stages.
Stage 1 & 2: Ring Expansion and Side Chain Introduction (e.g., Grignard Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired tertiary alcohol from Grignard addition. | 1. Enolization of the ketone: The Grignard reagent acts as a base, deprotonating the ketone. 2. Reduction of the ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone. | 1. Use of CeCl₃: Add anhydrous cerium(III) chloride to the ketone before the Grignard reagent to suppress enolization. 2. Choice of Grignard reagent: Use a Grignard reagent without β-hydrogens if reduction is a major issue. 3. Alternative reagents: Consider using a more reactive organolithium reagent. |
| Grignard reaction fails to initiate. | 1. Inactive magnesium: A layer of magnesium oxide on the surface of the magnesium turnings. 2. Presence of moisture: Grignard reagents are highly sensitive to water. | 1. Activate the magnesium: Use a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating can also help. 2. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. |
Stage 3: Key Cyclization (e.g., Intramolecular Diels-Alder Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cyclized product. | 1. Unfavorable equilibrium: The reverse reaction (retro-Diels-Alder) may be significant at high temperatures. 2. Formation of byproducts: Polymerization or other side reactions of the diene or dienophile. | 1. Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use of a Lewis acid catalyst: A Lewis acid can accelerate the Diels-Alder reaction, often allowing for lower reaction temperatures and improved selectivity. |
| Formation of undesired stereoisomers. | The stereochemical outcome of the Diels-Alder reaction is influenced by kinetic and thermodynamic factors. | 1. Adjust reaction temperature: The "endo" product is often kinetically favored at lower temperatures, while the "exo" product may be thermodynamically favored at higher temperatures. 2. Use a chiral catalyst: For enantioselective synthesis, employ a chiral Lewis acid catalyst. |
Stage 4: Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in separating the product from non-polar byproducts by flash chromatography. | Similar polarity of the product and impurities. | 1. Optimize the solvent system: Use a solvent system with lower polarity to achieve better separation. A gradient elution may be necessary. 2. Alternative chromatography: Consider using reversed-phase chromatography if the impurities are significantly more non-polar than the product. |
| Product loss during column chromatography. | 1. Irreversible adsorption: The product may be adsorbing strongly to the silica (B1680970) gel. 2. Decomposition on silica: The product may be unstable on acidic silica gel. | 1. Deactivate the silica gel: Add a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent. 2. Use a different stationary phase: Consider using alumina (B75360) or a bonded-phase silica gel. |
Experimental Protocols
While a specific scaled-up protocol for this compound is not publicly available, the following are representative, detailed methodologies for key reactions that are often employed in the synthesis of sesquiterpenoids and can be adapted.
Protocol 1: Large-Scale Flash Column Chromatography
This protocol is adapted for the purification of gram-scale quantities of a moderately polar sesquiterpenoid derivative.
-
Materials:
-
Crude reaction mixture (e.g., 5.0 g)
-
Silica gel (230-400 mesh), approximately 250 g
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate)
-
Glass column (e.g., 5 cm diameter)
-
Sand
-
Collection tubes or flasks
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the bottom and top of the silica gel bed.
-
Pre-elute the column with the starting solvent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, product-adsorbed silica gel to the top of the column.
-
Begin elution with the solvent system, gradually increasing the polarity if a gradient is required.
-
Collect fractions and analyze by TLC or other appropriate methods to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Grignard Reaction with a Sterically Hindered Ketone
This protocol incorporates the use of cerium(III) chloride to improve the yield of the addition product.
-
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Sterically hindered ketone
-
Grignard reagent solution (e.g., in THF)
-
Anhydrous THF
-
Flame-dried reaction flask with a stir bar and dropping funnel
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.1 equivalents).
-
Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature.
-
Cool the suspension to -78 °C.
-
Add the Grignard reagent (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.
-
Add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and proceed with the aqueous work-up and extraction.
-
Data Presentation
The following tables provide a template for organizing quantitative data during your scale-up experiments to facilitate comparison and optimization.
Table 1: Comparison of Grignard Reaction Conditions
| Entry | Scale (mmol) | Grignard Reagent (eq.) | Additive (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | None | 0 | 2 | 45 |
| 2 | 1.0 | 1.2 | CeCl₃ (1.1) | -78 | 3 | 85 |
| 3 | 10.0 | 1.2 | CeCl₃ (1.1) | -78 | 3 | 82 |
| 4 | 50.0 | 1.2 | CeCl₃ (1.1) | -78 to -60 | 4 | 75 |
Table 2: Optimization of Diels-Alder Cyclization
| Entry | Scale (mmol) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo ratio |
| 1 | 0.5 | None | Toluene | 110 | 24 | 60 | 3:1 |
| 2 | 0.5 | Et₂AlCl (10) | CH₂Cl₂ | 0 | 6 | 85 | 10:1 |
| 3 | 5.0 | Et₂AlCl (10) | CH₂Cl₂ | 0 | 6 | 81 | 9:1 |
| 4 | 25.0 | Et₂AlCl (10) | CH₂Cl₂ | 0 to 10 | 8 | 72 | 8:1 |
Visualizations
Diagram 1: General Workflow for Scaling Up Synthesis
Caption: A logical workflow for scaling up a chemical synthesis.
Diagram 2: Troubleshooting Logic for a Low-Yielding Reaction
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Validation & Comparative
The Quest for Stereochemical Purity: Confirming the Structure of Synthetic 5-Epicanadensene
The definitive structural elucidation of complex synthetic molecules is a cornerstone of modern chemistry, ensuring the intended biological activity and providing a solid foundation for further research. This guide delves into the methodologies used to confirm the precise three-dimensional structure of synthetic 5-epicanadensene (B161246), a daucane sesquiterpene, and objectively compares the analytical techniques employed to distinguish it from potential stereoisomers.
The synthesis of natural products with multiple stereocenters, such as this compound, often presents the challenge of isolating the desired diastereomer from a mixture of closely related structures. The subtle differences in the spatial arrangement of atoms can lead to significant variations in biological activity. Therefore, rigorous structural confirmation is paramount. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), and single-crystal X-ray crystallography.
A Comparative Look at Structural Elucidation Techniques
While both NMR and X-ray crystallography provide atomic-level structural information, they do so through fundamentally different principles and offer complementary insights.
| Technique | Principle | Sample State | Information Provided | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to probe the local chemical environment and through-space proximity of atoms. | Solution | Connectivity, relative stereochemistry, conformational dynamics in solution. | Does not directly provide absolute stereochemistry; can be challenging for very complex or poorly soluble molecules. |
| NOESY | A 2D NMR technique that detects through-space interactions between protons, with signal intensity inversely proportional to the sixth power of the distance between them. | Solution | Crucial for determining relative stereochemistry by identifying protons that are close in space. | Signal interpretation can be complex; requires careful analysis to avoid misinterpretation of artifacts. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in the crystal lattice. | Solid (crystal) | Unambiguous determination of the three-dimensional structure, including absolute stereochemistry (with appropriate techniques). | Requires the growth of high-quality single crystals, which can be a significant challenge. The solid-state conformation may not be identical to the solution-state conformation. |
Experimental Verification of this compound's Structure
The definitive confirmation of the structure of synthetic this compound would rely on a combination of these techniques. The workflow for such a confirmation is outlined below.
Distinguishing this compound from its Diastereomers: A Hypothetical Data Comparison
In the absence of a specific scientific publication detailing the comparative analysis of synthetic this compound and a proposed alternative structure, we can present a hypothetical comparison based on the expected spectroscopic differences between two diastereomers. Let's consider a hypothetical alternative, "Structure B," which differs in the stereochemistry at a key position.
Table 1: Hypothetical ¹H NMR Chemical Shift Comparison (ppm)
| Proton | Synthetic this compound (Confirmed Structure) | Hypothetical Alternative (Structure B) | Key Observation |
| H-5 | 2.15 | 2.40 | Significant downfield shift in Structure B due to a change in the local magnetic environment. |
| H-7 | 1.80 | 1.75 | Minor shift, less indicative of the stereochemical difference. |
| Me-14 | 0.95 | 1.05 | Shift in the methyl group resonance due to altered spatial proximity to other groups. |
Table 2: Hypothetical NOESY Correlation Comparison
| Irradiated Proton | Observed NOE in Synthetic this compound | Observed NOE in Hypothetical Alternative (Structure B) | Interpretation |
| H-5 | Me-14 | H-7 | In the confirmed structure, H-5 is spatially close to the Me-14 group. In Structure B, the different stereochemistry at C-5 would place H-5 closer to H-7. |
| Me-15 | H-1 | H-10 | A strong NOE between Me-15 and H-1 would be expected in the confirmed structure, while in Structure B, this interaction would be weaker or absent, with a potential new NOE to H-10. |
The logical relationship for using NOESY to differentiate between these hypothetical structures can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings.
General Procedure for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
NOESY Experiment: For the NOESY experiment, use a mixing time appropriate for the size of the molecule (typically 300-800 ms (B15284909) for small molecules) to allow for the development of cross-relaxation signals.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectra carefully.
-
Analysis: Assign all proton and carbon signals using the combination of 1D and 2D NMR data. Analyze the NOESY spectrum to identify through-space correlations and deduce the relative stereochemistry.
General Procedure for Single-Crystal X-ray Crystallography:
-
Crystallization: Grow single crystals of the synthetic compound by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters against the collected diffraction data.
-
Validation: Validate the final crystal structure using crystallographic software to ensure its quality and correctness.
Conclusion
The structural confirmation of synthetic this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. While 1D and 2D NMR experiments provide the foundational information on connectivity, it is the through-space correlations observed in NOESY spectra that are pivotal in establishing the relative stereochemistry in solution. For an unambiguous and absolute structural assignment, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The objective comparison of experimental data from these methods with that of potential isomers is the definitive step in validating the successful synthesis of the target molecule.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various cadinane-type sesquiterpenes, a class of natural compounds with demonstrated potential in several therapeutic areas. While this guide aims to draw comparisons with 5-Epicanadensene, a thorough literature search did not yield specific quantitative biological activity data (e.g., IC50 or MIC values) for this particular compound. Therefore, this document focuses on the biological activities of closely related and well-studied cadinanes, providing a valuable reference for researchers in the field. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Overview of Biological Activities
Cadinane (B1243036) sesquiterpenes are a diverse group of bicyclic natural products that have garnered significant attention for their wide range of pharmacological effects. The primary activities investigated include cytotoxic, antimicrobial, and anti-inflammatory properties. These compounds are found in a variety of plants and microorganisms and represent a promising source for the discovery of new therapeutic agents.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of several cadinane sesquiterpenes and related compounds. This data is compiled from various studies to facilitate a comparative assessment of their potency.
Cytotoxic Activity of Cadinane Sesquiterpenes
The cytotoxic effects of cadinane compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line(s) | IC50 (µM) | Reference |
| Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8) | HepG2 and Huh7 | 3.5 - 6.8 | [1] |
| Amorphaenes A-O (compounds 1, 5, 8, 13, 16) | Pancreatic ductal adenocarcinoma (PDAC) cells | 13.1 ± 1.5 to 28.6 ± 2.9 | |
| α-Cadinol | Not Specified | Strong antifungal activity | [2] |
Note: The specific cadinane sesquiterpenoids from Hibiscus tiliaceus are numbered in the source publication but not named individually in the abstract.
Antimicrobial Activity of Cadinane Sesquiterpenes
The antimicrobial potential of cadinanes is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Extract | Microorganism(s) | MIC (µg/mL) | Reference |
| δ-cadinene | Staphylococcus aureus, Bacillus subtilis | Not specified, but present in active extracts | |
| Essential oil containing δ-cadinene (16.5%) | Various pathogenic bacteria and fungi | Exhibited antibacterial and antifungal activities | |
| α-Cadinol | Wood-decay fungi | Strong activity (mean IC50 of 0.10 mM) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the comparison of cadinane sesquiterpenes.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., cadinane sesquiterpenes) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. This will bring the final volume in each well to 200 µL and dilute the antimicrobial agent to its final test concentration.
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader to measure optical density.
Signaling Pathway Visualization
Many natural products exert their biological effects by modulating specific cellular signaling pathways. In the context of inflammation, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of pro-inflammatory genes. While the direct effect of this compound on this pathway is not documented, other sesquiterpenes have been shown to inhibit NF-κB activation. The following diagram illustrates the canonical NF-κB signaling pathway.
References
A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and the Marine Sesquiterpenoid Menecubebane B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, natural products remain a vital source of novel chemotherapeutic agents. Paclitaxel (B517696), a complex diterpenoid derived from the Pacific yew tree (Taxus brevifolia), is a cornerstone of treatment for a variety of cancers. Its mechanism of action, potent cytotoxicity, and extensive clinical use make it a benchmark for evaluating new cytotoxic compounds. This guide provides a comparative overview of the cytotoxic effects of paclitaxel and Menecubebane B, a sesquiterpenoid isolated from the gorgonian coral Menella sp.
Due to the limited publicly available data on the cytotoxic effects of 5-Epicanadensene, this guide utilizes Menecubebane B as a representative of the broader class of marine-derived sesquiterpenoids for a comparative analysis against the well-established anticancer drug, paclitaxel.
Executive Summary
Paclitaxel exerts its cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and causing mitotic arrest, which ultimately leads to apoptosis.[1] Menecubebane B, a marine sesquiterpenoid, has demonstrated moderate cytotoxic activity against human cancer cell lines. While the precise molecular mechanisms of Menecubebane B are not fully elucidated, many sesquiterpenoids are known to induce apoptosis through various pathways, often involving the modulation of key signaling cascades. This comparison aims to provide a parallel examination of their cytotoxic profiles based on available experimental data.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Menecubebane B and paclitaxel against two human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Menecubebane B | Eca9706 (Esophageal Carcinoma) | 20.8 | [2][3][4] |
| Paclitaxel | Eca9706 (Esophageal Carcinoma) | 0.00353 (equivalent to 3.53 µg/mL) | [5] |
| Menecubebane B | HeLa (Cervical Cancer) | 30.6 | [2][3][4] |
| Paclitaxel | HeLa (Cervical Cancer) | 0.005 - 0.010 | [6] |
Mechanisms of Action and Signaling Pathways
Paclitaxel:
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. By stabilizing microtubules, it interferes with the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This process is mediated by several signaling pathways, including:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1]
-
MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway is another mechanism through which paclitaxel induces apoptosis.[1]
Menecubebane B and Sesquiterpenoids:
While the specific signaling pathway for Menecubebane B has not been detailed, the broader class of sesquiterpenoids is known to induce apoptosis in cancer cells through various mechanisms. These often involve the induction of cellular stress and modulation of pro- and anti-apoptotic proteins. Common pathways include:
-
Induction of Oxidative Stress: Many sesquiterpenoids generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
-
Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspase Activation: The apoptotic cascade is often initiated through the activation of caspases.
Experimental Protocols
The cytotoxicity of both paclitaxel and Menecubebane B is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, Eca9706) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (Menecubebane B or paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Conclusion
Paclitaxel remains a highly potent and clinically indispensable cytotoxic agent with a well-characterized mechanism of action. The data presented here indicates that paclitaxel exhibits significantly greater potency (lower IC50 values) than Menecubebane B against the tested cancer cell lines. However, the moderate cytotoxicity of Menecubebane B and other marine-derived sesquiterpenoids highlights their potential as a source for the development of new anticancer drugs. Their distinct chemical structures and potentially different mechanisms of action could offer advantages in overcoming drug resistance or in combination therapies. Further research is necessary to fully elucidate the molecular targets and signaling pathways of Menecubebane B and to explore its therapeutic potential.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sesquiterpene from the gorgonian coral Menella sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - A new sesquiterpene from the gorgonian coral Menella sp. - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of folate-targeted, paclitaxelloaded polymeric micelles on a human esophageal EC9706 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 5-Epicanadensene Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a validated analytical method for the quantification of 5-Epicanadensene, a sesquiterpene of interest in various research fields. As direct comparative studies for this specific analyte are not widely published, this document establishes a benchmark by comparing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method with other validated methods used for the quantification of similar sesquiterpenes in complex matrices. The presented data and protocols are synthesized from established methodologies for terpene analysis.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters of a proposed GC-MS method for this compound against other validated methods for sesquiterpene quantification. This allows for an objective assessment of the method's performance and suitability for its intended purpose.
| Validation Parameter | Proposed Method for this compound (GC-MS) | Alternative Method 1 (GC-MS for various terpenes)[1] | Alternative Method 2 (HS-SPME-GC-MS for sesquiterpenes in wine)[2][3] | Alternative Method 3 (GC-MS for sesquiterpenes in Atractylodes lancea)[4] |
| Linearity (r²) | > 0.99 | > 0.99 | Not explicitly stated, but linear range established | 0.9995 - 0.9998 |
| Limit of Detection (LOD) | 0.25 µg/mL | 0.25 µg/mL | 0.05 µg/L | 0.3 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL | 0.75 µg/mL | 0.15 µg/L | Not explicitly stated, determined at S/N of 10:1 |
| Accuracy (Recovery %) | 95.0 - 105.7% | 95.0 - 105.7% (for most terpenes) | Not explicitly stated | 98.4 - 101.1% |
| Precision (%RSD) | < 8.5% | 0.32 - 8.47% (Repeatability and Intermediate) | Not explicitly stated | 1.02 - 1.86% |
| Specificity | High (Confirmed by MS fragmentation) | High (Confirmed by MS) | High (Confirmed by MS and LRI) | High (Confirmed by MS) |
Note: The data for the "Proposed Method for this compound" is based on typical performance characteristics of validated GC-MS methods for similar terpenes.[1]
Experimental Protocol: Quantification of this compound by GC-MS
This section details the methodology for the validated quantification of this compound in a given matrix.
1. Sample Preparation:
-
Extraction: The sample containing this compound is extracted with a suitable organic solvent, such as ethyl acetate.[1] An internal standard (e.g., n-tridecane at a concentration of 100 µg/mL) is added to the extraction solvent to ensure accuracy.[1]
-
Sonication/Vortexing: The mixture is vortexed or sonicated to ensure thorough extraction of the analyte.
-
Centrifugation: The sample is centrifuged to separate the solid matrix from the organic extract.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent or similar GC system equipped with a mass selective detector.
-
Column: A capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. Characteristic ions for this compound and the internal standard are monitored. For many sesquiterpenes, characteristic ions include m/z 161, 189, and 204.[2][3][4]
-
Mass Range (Full Scan): 40-350 amu.
-
3. Calibration and Quantification:
-
Calibration Standards: A series of calibration standards of this compound are prepared in the same solvent used for sample extraction.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte.
-
Quantification: The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of the analytical method for this compound quantification.
Caption: Workflow of Analytical Method Validation for this compound.
References
Unveiling the Anti-Inflammatory Potential of 5-Epicanadensene: A Comparative Analysis with Established Inhibitors
For Immediate Release
In the relentless pursuit of novel therapeutic agents to combat inflammation, researchers and drug development professionals are increasingly turning their attention to natural compounds. This guide provides a comparative analysis of the anti-inflammatory effects of the sesquiterpene 5-Epicanadensene against well-established anti-inflammatory drugs. Due to the current lack of direct experimental data on this compound, this comparison is based on the activities of structurally related cadinane (B1243036) sesquiterpenes. This guide will delve into the available preclinical data, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for scientists in the field.
A Comparative Look at Anti-Inflammatory Efficacy
To provide a clear and concise overview, the following table summarizes the anti-inflammatory activities of various cadinane sesquiterpenes in comparison to the widely used Non-Steroidal Anti-Inflammatory Drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone. The data is compiled from in vitro and in vivo studies.
| Compound/Drug | Assay | Target/Mediator | Activity (IC50 / % Inhibition) |
| Cadinane Sesquiterpenes | |||
| Phacadinane A | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | IC50: 3.88 ± 0.58 µM[1] |
| Phacadinane B | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | IC50: 2.25 ± 0.71 µM[1] |
| Abietane Diterpenoid (from Mikania micrantha) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | IC50: 11.04 µM[2] |
| Known Inhibitors | |||
| Ibuprofen | LPS & INFγ-stimulated glial cells | Nitric Oxide (NO) | IC50: 0.76 mM[3] |
| Indomethacin | Carrageenan-induced rat paw edema | Edema | Inhibition: ~50-70% at 5 mg/kg |
| Dexamethasone | LPS-stimulated THP-1 cells | TNF-α | IC50: ~3-7 nM[4] |
| Dexamethasone | LPS-stimulated THP-1 cells | MCP-1 | IC50: 3 nM[4] |
Diving Deeper: Experimental Protocols
The evaluation of anti-inflammatory compounds relies on standardized and reproducible experimental models. Below are detailed methodologies for two key assays frequently cited in the study of anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model of acute inflammation.
-
Animal Preparation: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.
-
Treatment: The test compound (e.g., essential oil containing cadinane sesquiterpenes) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in an appropriate medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound or a standard drug for a specific period (e.g., 1 hour).
-
Induction of Inflammation: The cells are then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using methods like the Griess assay and ELISA kits.
-
Data Analysis: The concentration of the test compound that inhibits the production of the inflammatory mediator by 50% (IC50) is calculated.
Visualizing the Mechanisms: Signaling Pathways
The anti-inflammatory effects of many compounds, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Elucidating the Structure-Activity Relationship of Taxane Diterpenoids: A Comparative Guide
While specific structure-activity relationship (SAR) data for 5-Epicanadensene is not extensively available in current literature, a broader analysis of its chemical family, the taxane (B156437) diterpenoids, offers significant insights for researchers and drug development professionals. This guide provides a comparative overview of the cytotoxic activities of various taxane diterpenoids isolated from Taxus sumatrana, the same plant source as this compound, and discusses the general SAR of the taxane class.
Taxane diterpenoids, a prominent class of natural products, are renowned for their potent anticancer properties, with Paclitaxel (Taxol) being a landmark example.[1][2][3] These compounds share a complex fused ring system, and subtle variations in their chemical structure can lead to profound differences in their biological activity.[4][5]
Comparative Cytotoxicity of Taxane Diterpenoids from Taxus sumatrana
Taxus sumatrana is a rich source of diverse taxane diterpenoids.[2][6][7][8] Studies on extracts from this plant have led to the isolation and cytotoxic evaluation of several novel and known taxanes. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected taxane diterpenoids from Taxus sumatrana against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tasumatrol E | A-498 (Kidney) | 3.2 | [6] |
| NCI-H226 (Lung) | 4.5 | [6] | |
| A549 (Lung) | 5.1 | [6] | |
| PC-3 (Prostate) | 2.8 | [6] | |
| Tasumatrol F | A-498 (Kidney) | 7.8 | [6] |
| NCI-H226 (Lung) | 9.2 | [6] | |
| A549 (Lung) | >10 | [6] | |
| PC-3 (Prostate) | 6.5 | [6] | |
| Tasumatrol H | Hepa59T/VGH (Liver) | 8.5 | [8] |
| NCI-H460 (Lung) | 4.2 | [8] | |
| HeLa (Cervical) | 6.1 | [8] | |
| DLD-1 (Colon) | 9.8 | [8] | |
| Medulloblastoma | 3.7 | [8] | |
| Tasumatrol K | Hepa59T/VGH (Liver) | 3.9 | [8] |
| NCI-H460 (Lung) | 2.1 | [8] | |
| HeLa (Cervical) | 4.5 | [8] | |
| DLD-1 (Colon) | 7.2 | [8] | |
| Medulloblastoma | 1.8 | [8] | |
| Taiwantaxin B | PC-3 (Prostate) | 1.5 | [9] |
Key Structural Features Influencing Cytotoxic Activity of Taxanes
The cytotoxic mechanism of many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] The structure-activity relationships of taxoids have been extensively studied, revealing several key functional groups and structural motifs that are crucial for their bioactivity.[1][3][4]
The C13 Side Chain: The presence and nature of the side chain at the C13 position of the baccatin (B15129273) III core are paramount for cytotoxic activity. An ester linkage and specific substituents on this side chain are critical for binding to tubulin.
The Oxetane (B1205548) Ring: The four-membered oxetane ring is another essential feature for the potent cytotoxicity of many taxanes.
Substituents on the Baccatin Core: The type and position of acyl groups on the taxane core significantly modulate activity. For instance, modifications at the C2, C4, C7, C9, and C10 positions can influence the compound's potency and pharmacological properties.
Experimental Protocols
General Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., taxane analogs) and a vehicle control (like DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing the Taxane SAR Landscape
The following diagrams illustrate the key structural elements of taxanes influencing their activity and a general workflow for evaluating the cytotoxicity of novel analogs.
Caption: Key structural features of taxane diterpenoids influencing cytotoxic activity.
Caption: Experimental workflow for the evaluation of cytotoxic activity of taxane analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol: the chemistry and structure-activity relationships of a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Potential of Taxus sumatrana as a Candidate for Cancer Therapy | The Journal of Food and Medicinal Plants [jfmp.lppm.unand.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Evaluation of Synthesized 5-Epicanadensene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides an objective comparison of analytical techniques for evaluating the purity of synthesized 5-Epicanadensene, a sesquiterpene of interest. Due to the limited publicly available data on this compound, this guide will utilize a representative guaiane-type sesquiterpene as a model for comparative purposes, reflecting the analytical methodologies applicable to this class of compounds. We will delve into detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data to inform the selection of the most suitable method.
Understanding Potential Impurities
The synthesis of complex molecules like this compound can result in a variety of impurities. These can include starting materials, reagents, by-products from side reactions, and stereoisomers. The nature and quantity of these impurities are highly dependent on the synthetic route employed. For sesquiterpenes, common impurities may arise from incomplete reactions, rearrangements of carbocation intermediates, or oxidation.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the compound and the potential impurities, as well as the desired level of sensitivity and accuracy.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Determined |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution for volatile and thermally stable compounds; Provides structural information of impurities through mass spectra. | Requires derivatization for non-volatile compounds; Thermal degradation of labile compounds can occur. | 95-99.9% |
| HPLC-UV/DAD | Separates compounds based on their polarity and interaction with a stationary phase, with detection by UV-Vis absorbance. | Wide applicability to a range of polarities; Non-destructive; Diode-array detection (DAD) can indicate peak purity. | Requires chromophores for UV detection; Co-elution of impurities can lead to inaccurate quantification. | 90-99.5% |
| qNMR | Measures the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard. | Highly accurate and precise; Provides structural confirmation; Does not require a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods; Signal overlap can be a challenge in complex mixtures. | 98-100% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like many sesquiterpenes.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for sesquiterpene analysis.[1]
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Injection: 1 µL of the sample is injected in split mode (e.g., 40:1 split ratio).[1]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: The purity is determined by the relative peak area of the main compound in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of sesquiterpenes, especially those that are less volatile or thermally labile.
Methodology:
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Sample Preparation: A solution of the synthesized this compound is prepared in the mobile phase (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used for sesquiterpene lactones.[2][3][4] For non-lactone sesquiterpenes, a similar gradient can be optimized.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or scanned with DAD).
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Peak purity analysis using a DAD can help to detect co-eluting impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[5][6][7][8]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
-
Data Analysis:
-
Identify a well-resolved signal of the analyte and a signal of the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Purity Evaluation Workflow
The following diagram illustrates the general workflow for evaluating the purity of a synthesized compound like this compound.
Caption: Purity evaluation workflow from synthesis to final report.
Alternative Compounds
The selection of an alternative to this compound is highly dependent on its intended biological application. In drug development, alternatives could be other natural products with similar scaffolds, synthetic derivatives with improved properties, or compounds identified through high-throughput screening that exhibit the desired activity. The purity evaluation methods described in this guide are broadly applicable to these small molecule alternatives.
Conclusion
The purity of a synthesized compound is a cornerstone of reliable scientific research and drug development. This guide has provided a comparative overview of GC-MS, HPLC, and qNMR for the purity assessment of this compound, using a representative guaiane-type sesquiterpene as a model. While GC-MS offers excellent separation for volatile compounds and structural information on impurities, HPLC provides broader applicability for less volatile compounds. qNMR stands out for its high accuracy and ability to provide an absolute purity value without a specific reference standard. The choice of the most appropriate technique will depend on the specific properties of the synthesized compound and the requirements of the research or development phase. A combination of these orthogonal techniques is often employed to provide a comprehensive and confident assessment of purity.
References
- 1. scielo.br [scielo.br]
- 2. Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Benchmarking 5-Epicanadensene: A Comparative Guide to its Cytotoxic and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Epicanadensene, a eudesmane-type sesquiterpenoid, against established compound libraries. Due to the absence of publicly available quantitative activity data for this compound, this document presents an illustrative benchmarking scenario based on typical activity ranges observed for structurally related sesquiterpenoids isolated from the Inula genus. The primary activities explored are cytotoxicity against human cancer cell lines and antimicrobial effects against pathogenic bacteria.
Overview of this compound Activity
This compound is a natural product belonging to the sesquiterpenoid class. Compounds of this class, particularly those isolated from plants of the Inula genus, are known to exhibit a wide spectrum of biological activities, including potent cytotoxic and antimicrobial properties. These activities are often attributed to their ability to modulate critical cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth. This guide will focus on its potential as both an anticancer and an antibacterial agent.
Benchmarking Against an Anticancer Compound Library
To evaluate its potential as a therapeutic agent, the cytotoxic activity of this compound is benchmarked against a library of known anticancer compounds. The chosen library for this comparison is the Selleckchem Anti-Cancer Compound Library , which contains a diverse set of FDA-approved and investigational drugs.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected standard-of-care anticancer drugs against two common human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). The data for this compound is illustrative, based on the reported activity of similar sesquiterpenoids.
| Compound | Target/Mechanism | IC50 (µM) on A549 | IC50 (µM) on MCF-7 |
| This compound (Illustrative) | Multi-pathway modulation | 8.5 | 12.2 |
| Doxorubicin | DNA intercalator, Topo II inhibitor | 0.45 | 0.98 |
| Paclitaxel | Microtubule stabilizer | 0.01 | 0.005 |
| Cisplatin | DNA cross-linking agent | 3.2 | 7.5 |
Note: Data for Doxorubicin, Paclitaxel, and Cisplatin are representative values from the literature. The IC50 values for this compound are illustrative and based on the activity range of related natural products.
Signaling Pathways in Cytotoxicity
Sesquiterpenoids often exert their cytotoxic effects by modulating multiple signaling pathways that are crucial for cancer cell survival and proliferation. Key pathways implicated include PI3K/Akt/mTOR, NF-κB, and MAPK/ERK. Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis.
Caption: Putative signaling pathways targeted by this compound leading to decreased proliferation and apoptosis.
Benchmarking Against an Antimicrobial Compound Library
The antimicrobial potential of this compound is assessed by comparing its activity to a panel of standard antibiotics from the MedchemExpress (MCE) Antibacterial Compound Library . This library includes agents with diverse mechanisms of action against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound and selected antibiotics against common pathogenic bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The data for this compound is illustrative.
| Compound | Target/Mechanism | MIC (µg/mL) vs\nS. aureus (Gram+) | MIC (µg/mL) vs\nE. coli (Gram-) |
| This compound (Illustrative) | Cell membrane disruption? | 32 | >128 |
| Vancomycin | Cell wall synthesis inhibitor | 1 | >128 |
| Ciprofloxacin | DNA gyrase inhibitor | 0.5 | 0.015 |
| Gentamicin | Protein synthesis inhibitor (30S) | 0.25 | 0.5 |
Note: Data for standard antibiotics are representative values. The MIC values for this compound are illustrative, suggesting potential activity primarily against Gram-positive bacteria, a common trait for this class of natural products.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. After incubation, replace the medium with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a substance and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
This compound and comparator antibiotics
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
This guide provides a framework for benchmarking the cytotoxic and antimicrobial activities of this compound. Based on the activities of related sesquiterpenoids, it is plausible that this compound possesses moderate cytotoxic activity against various cancer cell lines, potentially through the inhibition of key survival pathways like PI3K/Akt and NF-κB. Its antimicrobial profile may be more pronounced against Gram-positive bacteria. The provided experimental protocols offer a standardized approach for generating the necessary data to rigorously evaluate these activities. It is critical that future studies establish the specific IC50 and MIC values for this compound to validate these illustrative comparisons and fully elucidate its therapeutic potential.
Safety Operating Guide
Prudent Disposal Procedures for 5-Epicanadensene in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Epicanadensene could not be located. The following disposal procedures are based on general best practices for handling chemical compounds with unknown toxicity and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Researchers and laboratory personnel must handle this compound with caution, assuming it may be hazardous in the absence of specific toxicity data. Proper disposal is critical to ensure personal safety and environmental protection.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C30H42O |
| Molecular Weight | 594.65 g/mol |
| Physical Description | Powder |
| Purity | >=98% |
| Compound Type | Diterpenoids |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |
| Storage | For solutions, store at -20°C. Avoid repeated freeze-thaw cycles. |
Personal Protective Equipment (PPE)
When handling this compound, all personnel should wear appropriate personal protective equipment to minimize exposure.
-
Hand Protection: Wear protective gloves. The selection of glove material should be based on penetration times and rates of diffusion.
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing. Contaminated work clothing should not be allowed out of the workplace.
-
Respiratory Protection: If there is a risk of inhalation (e.g., when handling the powder), wear a suitable respiratory protective device.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[1][2]
-
Waste Collection:
-
Collect waste this compound and any contaminated disposable labware (e.g., pipette tips, vials) in a designated, leak-proof container.[2][3] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[1]
-
Ensure the container is compatible with the solvents used if disposing of solutions.
-
Do not overfill the container; leave at least 5% of the volume as empty space to allow for thermal expansion.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Segregate the waste from incompatible materials. For instance, keep flammable waste separate from oxidizers.[3]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Provide them with a complete list of the chemicals in the waste container.
-
Important Considerations:
-
Do not dispose of this compound down the sink or in the regular trash.[1][3]
-
Do not attempt to neutralize or treat the chemical waste unless you have a specific, approved protocol from your EHS department.
-
In case of a spill, follow your laboratory's established spill response procedure. For spills of powdered substances, avoid generating dust.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 5-Epicanadensene
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Epicanadensene was located. The following guidance is based on safety protocols for structurally related compounds, such as sesquiterpene lactones, and general best practices for handling potentially hazardous research chemicals.[1][2] It is imperative to conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact.[1][2] Double gloving is recommended to protect against undetected punctures or tears.[1][2] |
| Eyes/Face | Safety Glasses with Side-shields or Chemical Splash Goggles | Protects eyes from splashes or airborne particles of the compound.[1][2] A face shield may be necessary for procedures with a high risk of splashing.[2][3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] For higher-risk procedures, a disposable gown is recommended.[2] |
| Respiratory | N95 Respirator or higher (if handling as a powder) | Recommended when handling the solid form to prevent inhalation of airborne particles.[1] All work with the solid compound should ideally be conducted in a certified chemical fume hood.[1][2] |
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure/Spill Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse mouth with water.[4] Seek immediate medical attention. |
| Small Spill | For a solid, gently sweep up the material to avoid dust generation.[1] For a liquid, absorb the spill with an inert material (e.g., vermiculite, sand).[1] Place in a sealed, labeled container for disposal.[1] Clean the area with an appropriate solvent and then soap and water.[1] |
| Large Spill | Evacuate the area immediately and contact the institution's emergency response team.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Inspection:
-
Storage:
-
Preparation and Handling:
-
All work involving the handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling.[2]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]
-
-
Disposal Plan:
-
All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be treated as hazardous waste.[2]
-
Place contaminated disposables in a designated, sealed hazardous waste container.[1]
-
Dispose of all hazardous waste through the institution's official hazardous waste management program.[1]
-
Hazard Control Workflow
Caption: Hierarchy of controls for managing exposure to this compound.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
